(D-Phe7)-Somatostatin-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
InChI |
InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJDVNOOYSANGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H106N18O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1639.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(D-Phe7)-Somatostatin-14: A Comprehensive Technical Guide on Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating endocrine and exocrine secretions. The substitution of L-Phenylalanine at position 7 with its D-enantiomer, (D-Phe7)-Somatostatin-14, has been a subject of interest in the development of somatostatin (B550006) analogs with modified receptor selectivity and stability. This technical guide provides an in-depth overview of the structural and conformational aspects of this compound, drawing upon available data for the native peptide and related analogs. It details experimental methodologies for its characterization and explores the downstream signaling pathways. While specific high-resolution structural data and comprehensive binding affinity profiles for this compound are not extensively available in publicly accessible literature, this guide synthesizes the current understanding to inform further research and drug development efforts.
Introduction
Somatostatin-14 (SS-14) is a key regulatory peptide hormone with the amino acid sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bridge between Cys3 and Cys14. Its biological effects are mediated through five G-protein coupled receptors (SSTR1-5). The modification of its native structure, particularly within the pharmacophore region (Phe7-Trp8-Lys9-Thr10), has been a primary strategy in designing analogs with enhanced therapeutic properties. The substitution of L-Phe7 with D-Phe7 is a targeted modification aimed at altering the conformational landscape of the peptide, which in turn can influence receptor binding affinity and selectivity.
Structure and Conformation of this compound
The introduction of a D-amino acid at position 7 is expected to significantly impact the local and global conformation of the somatostatin-14 backbone. While a definitive high-resolution structure of this compound is not publicly available, insights can be drawn from studies on native somatostatin-14 and other analogs.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C76H104N18O19S2 |
| Molecular Weight | 1637.88 g/mol |
| Amino Acid Sequence | H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH |
Conformational Analysis: Insights from Analog Studies
Conformational studies of somatostatin and its analogs, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, suggest a dynamic equilibrium of multiple conformers in solution. The central β-turn, encompassing residues Phe7 to Thr10, is crucial for bioactivity. The substitution with D-Phe7 likely alters the turn type and the spatial orientation of the surrounding amino acid side chains.
Note: Specific quantitative data such as dihedral angles, interproton distances from NOE experiments, or coupling constants for this compound are not available in the reviewed literature. The following table presents typical ranges for native somatostatin-14 to provide a comparative context.
| Parameter | Typical Value/Range for Native Somatostatin-14 |
| Φ (Phi) angle for Phe7 | -120° to -60° |
| Ψ (Psi) angle for Phe7 | +120° to +170° |
| Key NOE Contacts | Phe6-Phe11, Trp8-Lys9 |
Receptor Binding Affinity
Note: The following table is a placeholder to illustrate how binding affinity data would be presented. The values are hypothetical and not based on experimental data for this compound.
| Receptor Subtype | Ki (nM) or IC50 (nM) |
| SSTR1 | Data not available |
| SSTR2 | Data not available |
| SSTR3 | Data not available |
| SSTR4 | Data not available |
| SSTR5 | Data not available |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
A standard Fmoc/tBu solid-phase peptide synthesis strategy can be employed for the synthesis of this compound.
Protocol:
-
Resin Preparation: Start with a pre-loaded Fmoc-Cys(Trt)-Wang resin.
-
Chain Assembly: Perform stepwise coupling of Fmoc-protected amino acids using a standard coupling agent like HBTU in the presence of a base such as DIEA. The D-Phe amino acid is incorporated at the 7th position.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Cyclization: Induce disulfide bond formation through oxidation, for example, by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
NMR Spectroscopic Analysis
NMR spectroscopy is the primary method for determining the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H2O/10% D2O or DMSO-d6) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, ROESY, 1H-13C HSQC, 1H-15N HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Resonance Assignment: Assign the proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.
-
Structural Restraint Generation: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from J-coupling constants.
-
Structure Calculation and Refinement: Use molecular dynamics and simulated annealing protocols with software like CYANA or XPLOR-NIH to generate a family of structures consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) with a concentration in the range of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range typically from 190 to 260 nm, with a bandwidth of 1 nm and a scanning speed of 50 nm/min.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire multiple scans (3-5) and average them to improve the signal-to-noise ratio.
-
Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity.
-
Secondary Structure Estimation: Analyze the processed spectrum using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.
Signaling Pathways
Upon binding to its receptors, this compound is expected to trigger intracellular signaling cascades similar to those of native somatostatin. These pathways are primarily inhibitory and are mediated by Gi proteins.
The primary signaling events include:
-
Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
-
Modulation of Ion Channels: Somatostatin receptor activation leads to the opening of potassium channels, causing hyperpolarization, and the closing of calcium channels, reducing calcium influx. These events collectively inhibit hormone secretion.
-
Activation of Phospholipases and Kinases: SSTRs can also activate phospholipase C (PLC) and modulate the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis.
Conclusion
This compound represents a structurally important modification of the native somatostatin peptide. While detailed, quantitative structural and binding data for this specific analog are not extensively documented in the available literature, this guide provides a framework for its synthesis, characterization, and biological investigation. The provided experimental protocols and an overview of the relevant signaling pathways serve as a valuable resource for researchers and drug development professionals aiming to explore the therapeutic potential of this compound and other novel somatostatin analogs. Further high-resolution structural studies and comprehensive receptor binding assays are warranted to fully elucidate the structure-activity relationship of this compound and guide the design of next-generation somatostatin-based therapeutics.
(D-Phe7)-Somatostatin-14: A Technical Guide on Biological Activity and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-14 (SRIF-14) is a cyclic tetradecapeptide that plays a crucial role in regulating endocrine and exocrine secretions, neurotransmission, and cell proliferation. Its diverse physiological effects are mediated through a family of five G-protein coupled receptors (SSTR1-5). The development of synthetic somatostatin (B550006) analogs has been a significant focus in medicinal chemistry, aiming to enhance receptor subtype selectivity, metabolic stability, and therapeutic efficacy. This technical guide delves into the biological significance of the phenylalanine residue at position 7 (Phe7) of Somatostatin-14 and provides a comprehensive overview of the methodologies used to characterize the biological activity of its analogs, with a specific focus on the hypothetical analog (D-Phe7)-Somatostatin-14.
This guide will provide researchers with the foundational knowledge and detailed experimental protocols necessary to synthesize and evaluate the biological activity of this compound or other analogs with modifications at the Phe7 position.
Data Presentation: Comparative Biological Activities of Somatostatin Analogs
Due to the absence of specific data for this compound, the following tables present quantitative data for the native Somatostatin-14 and other relevant analogs to provide a comparative context for future studies.
Table 1: Receptor Binding Affinities (IC50, nM) of Somatostatin Analogs
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| [Pro2, Met13]Somatostatin-14 | - | 1.2 ± 0.2[1] | - | - | - |
| Somatostatin-14 (frog) | - | 5.6 ± 0.6[1] | - | - | - |
Note: "High Affinity" indicates that Somatostatin-14 binds with high affinity to all five receptor subtypes, though specific IC50 values vary across different studies and experimental conditions.[2][3]
Table 2: Functional Activity (IC50, nM) of Somatostatin Analogs
| Compound | Assay | Cell Line/System | IC50 (nM) |
| Somatostatin-14 | Inhibition of forskolin-stimulated cAMP production | L cells expressing sst2 | 0.15[2] |
| Somatostatin-14 | Inhibition of GH release | Rat primary anterior pituitary cells | 0.1[2] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound.
Somatostatin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for somatostatin receptors.
a) Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I-Tyr11]-Somatostatin-14.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Somatostatin-14 (for determination of non-specific binding).
-
Test compound: this compound.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter.
b) Procedure:
-
Membrane Preparation: Culture cells expressing the desired SSTR subtype and harvest them. Homogenize the cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add Assay Buffer, a fixed concentration of [125I-Tyr11]-Somatostatin-14, and the cell membrane preparation.
-
Non-specific Binding: Add Assay Buffer, [125I-Tyr11]-Somatostatin-14, a saturating concentration of unlabeled Somatostatin-14 (e.g., 1 µM), and the cell membrane preparation.
-
Competitive Binding: Add Assay Buffer, [125I-Tyr11]-Somatostatin-14, increasing concentrations of the test compound (this compound), and the cell membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
c) Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes an assay to determine the functional activity of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.
a) Materials:
-
CHO-K1 cells stably expressing a specific human somatostatin receptor subtype.
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit).
-
384-well white Optiplate.
b) Procedure:
-
Cell Preparation: Culture and harvest the cells. Resuspend the cells in Assay Buffer to the desired concentration (e.g., 2,500 cells/well).
-
Assay Setup: In a 384-well plate, add the following:
-
Cells in Assay Buffer.
-
Forskolin at a final concentration of 10 µM (to stimulate cAMP production).
-
Increasing concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Following the instructions of the cAMP detection kit, add the detection reagents to the wells.
-
Measurement: Read the plate using a suitable plate reader (e.g., for Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).
c) Data Analysis:
-
Plot the measured signal (inversely proportional to cAMP levels) as a function of the logarithm of the test compound concentration.
-
Determine the EC50 or IC50 value from the dose-response curve. An agonist will decrease the forskolin-stimulated cAMP levels, while an antagonist will block the inhibitory effect of a known agonist.
Growth Hormone (GH) Release Assay
This protocol details an in vitro assay to assess the effect of a test compound on the secretion of growth hormone from primary pituitary cells.[2]
a) Materials:
-
Primary anterior pituitary cells isolated from rats.
-
Cell culture medium.
-
Growth Hormone-Releasing Hormone (GHRH) or other secretagogues.
-
Test compound: this compound.
-
GH radioimmunoassay (RIA) kit.
b) Procedure:
-
Cell Culture: Isolate anterior pituitary cells and culture them in appropriate multi-well plates.
-
Treatment: After a suitable pre-incubation period, wash the cells and then treat them with:
-
Vehicle control.
-
A secretagogue (e.g., GHRH) to stimulate GH release.
-
The secretagogue in the presence of increasing concentrations of the test compound (this compound).
-
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
GH Measurement: Measure the concentration of GH in the supernatant using a specific RIA kit.
c) Data Analysis:
-
Calculate the percentage of inhibition of secretagogue-stimulated GH release for each concentration of the test compound.
-
Plot the percentage of inhibition as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualization
References
- 1. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of (D-Phe7)-Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and biological context of (D-Phe7)-Somatostatin-14, a synthetic analog of the native peptide hormone Somatostatin-14. This document details the experimental protocols for its solid-phase synthesis and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it presents the key signaling pathways associated with somatostatin (B550006) receptor activation and discusses the expected receptor binding affinity profile of this analog.
Introduction
Somatostatin-14 is a 14-amino acid cyclic peptide that plays a crucial role in regulating endocrine and exocrine secretion. It exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The native peptide has a short biological half-life, which limits its therapeutic potential. Consequently, numerous analogs have been developed to enhance stability and receptor selectivity.
The substitution of L-amino acids with their D-enantiomers at specific positions in the peptide sequence is a common strategy to confer resistance to enzymatic degradation and to modulate receptor binding affinity and selectivity. The incorporation of a D-Phenylalanine at position 7 of Somatostatin-14 is intended to influence the peptide's conformational flexibility and its interaction with somatostatin receptors, potentially leading to a unique pharmacological profile.
This guide will provide the necessary technical details for the successful laboratory-scale production and purification of this compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. This method allows for the stepwise assembly of the peptide chain on an insoluble resin support, with excess reagents and by-products being easily removed by washing.
Materials and Reagents
| Reagent | Supplier | Purpose |
| 2-Chlorotrityl chloride resin | Advanced ChemTech | Solid support for peptide synthesis |
| Nα-Fmoc protected amino acids | Bachem Science | Building blocks for peptide chain elongation |
| N,N-Diisopropylethylamine (DIEA) | Aldrich | Base for coupling and neutralization |
| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | NovaBiochem | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | NovaBiochem | Coupling additive to reduce racemization |
| Piperidine (B6355638) | Aldrich | Reagent for Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Fischer Scientific | Solvent for synthesis |
| Dichloromethane (DCM) | Fischer Scientific | Solvent for synthesis and cleavage |
| Trifluoroacetic acid (TFA) | Aldrich | Reagent for cleavage from resin |
| Triisopropylsilane (TIS) | Aldrich | Scavenger during cleavage |
| Water (HPLC grade) | Fischer Scientific | Scavenger and solvent |
| Iodine (I2) | Sigma-Aldrich | Oxidizing agent for disulfide bond formation |
| Acetic acid | Fischer Scientific | Solvent for cyclization |
| Acetonitrile (B52724) (HPLC grade) | Fischer Scientific | Mobile phase for HPLC |
Experimental Protocol: Solid-Phase Peptide Synthesis
The following protocol is adapted from established methods for the synthesis of somatostatin analogs and is directly applicable to this compound.[1]
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading: Attach the C-terminal amino acid, Fmoc-Cys(Trt)-OH, to the resin using DIEA in a mixture of DMF and DCM. Allow the reaction to proceed for 2 hours. Cap any unreacted sites with methanol (B129727).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Peptide Chain Elongation: Couple the subsequent Fmoc-protected amino acids sequentially according to the this compound sequence (Ala-Gly-Cys-Lys-Asn-Phe-D-Phe -Trp-Lys-Thr-Phe-Thr-Ser-Cys). For each coupling cycle:
-
Activate the Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of DIEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) test.
-
After each coupling step, wash the resin extensively with DMF and DCM.
-
Perform Fmoc deprotection as described in step 3.
-
-
Cleavage from Resin: Once the linear peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude linear peptide under vacuum.
-
Experimental Protocol: Cyclization
-
Disulfide Bond Formation: Dissolve the crude linear peptide in a solution of 10% acetic acid in water.
-
Add a 0.1 M solution of iodine in methanol dropwise with stirring until a persistent yellow color is observed, indicating an excess of iodine.
-
Continue stirring for 1-2 hours to ensure complete oxidation of the two cysteine residues to form the disulfide bridge.
-
Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.
-
Lyophilize the solution to obtain the crude cyclized this compound.
Purification of this compound
The crude cyclized peptide is a mixture containing the desired product, deletion sequences, and by-products from the cleavage and cyclization steps. Purification is essential to isolate this compound to a high degree of purity, typically >95%, for biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.
Experimental Protocol: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water containing 0.1% TFA.
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., Vydac C18, 10 µm particle size, 300 Å pore size) is recommended.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 40 minutes is a good starting point. The gradient can be optimized to improve the resolution of the target peptide from impurities.
-
Flow Rate: A typical flow rate for a preparative column is 10-20 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes from the column.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with a purity of >95%. Lyophilize the pooled fractions to obtain the purified this compound as a white, fluffy powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
Biological Activity and Signaling Pathways
Somatostatin and its analogs mediate their biological effects by binding to the five somatostatin receptor subtypes (SSTR1-5). These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation triggers a cascade of intracellular signaling events.
Somatostatin Receptor Signaling
The primary signaling pathway activated by somatostatin receptors is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes, such as hormone secretion and cell proliferation.[1] Other signaling pathways modulated by SSTRs include the activation of phosphotyrosine phosphatases (PTPs) and the modulation of mitogen-activated protein kinase (MAPK) pathways, which can lead to anti-proliferative and apoptotic effects.[1] SSTRs can also regulate ion channel activity, leading to changes in membrane potential and intracellular calcium concentrations.
Expected Receptor Binding Affinity
The following table presents receptor binding data for native Somatostatin-14 and a closely related analog, (D-Trp8)-Somatostatin-14, to illustrate the expected format and range of affinities. It is anticipated that this compound will exhibit a distinct profile of binding to the five human somatostatin receptors.
| Compound | hSSTR1 (Ki, nM) | hSSTR2 (Ki, nM) | hSSTR3 (Ki, nM) | hSSTR4 (Ki, nM) | hSSTR5 (Ki, nM) |
| Somatostatin-14 | 1.5 ± 0.2 | 0.2 ± 0.03 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| (D-Trp8)-Somatostatin-14 | 2.5 ± 0.4 | 0.07 ± 0.01 | 1.0 ± 0.2 | 3.7 ± 0.5 | 0.9 ± 0.1 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data for Somatostatin-14 and (D-Trp8)-Somatostatin-14 are representative values from published studies. The binding affinities for this compound would need to be determined experimentally.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound. The detailed protocols for solid-phase peptide synthesis and RP-HPLC provide a robust framework for the successful production of this analog in a laboratory setting. The inclusion of information on the underlying biological signaling pathways and the expected receptor binding characteristics provides a broader context for its potential applications in research and drug development. The experimental determination of the receptor binding affinities and functional activities of this compound will be a critical next step in elucidating its unique pharmacological properties.
References
- 1. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine - PMC [pmc.ncbi.nlm.nih.gov]
(D-Phe7)-Somatostatin-14: An In-Depth Technical Guide on In Vitro Hormone Secretion Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro effects of (D-Phe7)-Somatostatin-14 on hormone secretion. Somatostatin-14 is a naturally occurring cyclic tetradecapeptide that plays a crucial role in regulating the endocrine system by inhibiting the secretion of a wide range of hormones. The substitution of the L-Phenylalanine at position 7 with its D-isomer, resulting in this compound, has been investigated to understand the structure-activity relationship of somatostatin's biological function. This document synthesizes the available scientific literature to detail the impact of this specific modification on the inhibitory activity of the peptide, outlines common experimental protocols for assessing these effects, and illustrates the relevant biological pathways.
Introduction: The Role of Somatostatin (B550006) and its Analogs
Somatostatin-14 is a key regulatory peptide that exerts its inhibitory effects on hormone secretion by binding to a family of five G-protein coupled receptors (SSTR1-5). Its wide range of actions, including the inhibition of growth hormone (GH), insulin (B600854), glucagon (B607659), and various gastrointestinal hormones, has made it a significant target for therapeutic development. However, the clinical utility of native somatostatin-14 is limited by its short biological half-life. This has led to the development of numerous synthetic analogs with modified amino acid sequences to enhance stability and receptor selectivity.
The amino acid sequence of Somatostatin-14 is: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (with a disulfide bridge between Cys3 and Cys14).
The central region of the peptide, particularly the sequence from Phenylalanine-6 to Lysine-9, is critical for its biological activity. This guide focuses on the specific analog where the Phenylalanine at position 7 is substituted with its D-amino acid counterpart, this compound.
In Vitro Effects of this compound on Hormone Secretion: A Summary of Findings
Research into the structure-activity relationships of somatostatin analogs has demonstrated that the stereochemistry of the amino acid at position 7 is critical for biological activity. Studies involving the systematic substitution of L-amino acids with their D-isomers have provided crucial insights into the conformational requirements for receptor binding and subsequent signal transduction.
A key study investigating a series of eighteen somatostatin analogs, including this compound, reported that this specific modification leads to a significant loss of biological activity. The analog demonstrated low efficacy in inhibiting the secretion of gastric acid, pepsin, growth hormone, insulin, and glucagon [1][2]. This reduced activity is attributed to a low affinity for the somatostatin receptors [1][2].
Further research on the replacement of Phenylalanine at position 7 with other amino acids, such as pyrazinylalanine, also resulted in a loss of receptor binding, suggesting a repulsive interaction with the receptor. These findings underscore the stringent structural requirements at this position for effective receptor engagement.
Quantitative Data
Experimental Protocols for In Vitro Assessment of Somatostatin Analogs
The following sections describe generalized experimental methodologies commonly employed to evaluate the in vitro effects of somatostatin analogs like this compound on hormone secretion.
Inhibition of Growth Hormone (GH) Secretion from Pituitary Cells
This protocol outlines a typical in vitro assay to measure the inhibition of GH release from cultured rat anterior pituitary cells.
Cell Culture:
-
Anterior pituitary glands are collected from rats and enzymatically dispersed using collagenase and hyaluronidase (B3051955) to obtain a single-cell suspension.
-
The cells are plated in culture wells and maintained in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) for 2-3 days to allow for attachment and recovery.
Hormone Secretion Assay:
-
The culture medium is replaced with a serum-free medium containing a secretagogue to stimulate GH release. Common secretagogues include Growth Hormone-Releasing Hormone (GHRH) or forskolin.
-
Cells are incubated with varying concentrations of the somatostatin analog (e.g., this compound) or a vehicle control for a defined period (e.g., 2-4 hours).
-
Following incubation, the culture medium is collected, and the concentration of secreted GH is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The inhibitory effect of the analog is calculated as the percentage reduction in GH secretion compared to the stimulated control.
Inhibition of Insulin and Glucagon Secretion from Pancreatic Islets
This protocol describes a common method for assessing the impact of somatostatin analogs on insulin and glucagon release from isolated pancreatic islets.
Islet Isolation and Culture:
-
Pancreatic islets are isolated from rodents (e.g., rats or mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.
Hormone Secretion Assay:
-
Groups of cultured islets are pre-incubated in a buffer with a basal glucose concentration.
-
The islets are then transferred to a buffer containing a stimulating concentration of glucose (for insulin secretion) or a stimulating agent like arginine (for glucagon secretion).
-
The islets are co-incubated with various concentrations of the somatostatin analog or a vehicle control for a specified time (e.g., 60-120 minutes).
-
At the end of the incubation, the supernatant is collected, and the concentrations of insulin and glucagon are measured by RIA or ELISA.
-
The inhibitory effect is determined by comparing the hormone levels in the presence and absence of the analog.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of somatostatin and a typical experimental workflow for evaluating its analogs.
References
(D-Phe7)-Somatostatin-14: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-14, a naturally occurring cyclic tetradecapeptide, plays a crucial role in regulating endocrine and exocrine secretions. Its therapeutic potential is limited by a short biological half-life. This has driven the development of more stable and selective synthetic analogs. A key focus of this development has been the modification of the core pharmacophore, particularly the Phenylalanine residue at position 7 (Phe7). This technical guide delves into the discovery and development of (D-Phe7)-Somatostatin-14, an analog featuring a D-amino acid substitution at this critical position. We will explore the structure-activity relationships that underscore the importance of Phe7, detail the experimental protocols for synthesis and biological evaluation, and present the signaling pathways through which this analog exerts its effects.
Introduction: The Significance of Somatostatin (B550006) and the Quest for Analogs
Somatostatin-14 is a key regulatory peptide hormone with a wide range of physiological effects, including the inhibition of growth hormone, insulin, and glucagon (B607659) secretion. Its therapeutic applications are hampered by its rapid degradation in plasma. This led to extensive research into the development of synthetic analogs with improved stability and receptor selectivity. Early structure-activity relationship studies identified the tetrapeptide sequence Phe7-Trp8-Lys9-Thr10 as the essential pharmacophore responsible for biological activity.
The pioneering work of Veber, Hirschmann, and their colleagues at Merck laid the foundation for understanding the conformational requirements for somatostatin activity. Their research demonstrated that a constrained cyclic structure is crucial for maintaining the bioactive conformation of the pharmacophore. Subsequent efforts focused on modifying this core sequence to enhance potency and prolong its duration of action.
The Discovery of this compound: Rationale and Synthesis
The substitution of L-amino acids with their D-enantiomers is a well-established strategy in peptide drug design to increase metabolic stability by reducing susceptibility to enzymatic degradation. The rationale for substituting L-Phe7 with D-Phe7 in Somatostatin-14 was to investigate the impact of this stereochemical change on the peptide's conformation and its interaction with somatostatin receptors (SSTRs).
While a singular "discovery" paper for this compound is not readily apparent in the seminal literature, the principles guiding its synthesis are well-documented in the broader context of somatostatin analog development. Structure-activity studies have consistently shown that an aromatic residue at position 7 is critical for biological activity. For instance, the replacement of Phe7 with L-Alanine results in a significant loss of potency, underscoring the importance of the phenyl side chain for receptor interaction. Further studies involving the substitution of Phe7 with L-pyrazinylalanine also demonstrated a dramatic decrease in binding affinity, suggesting that not only the aromaticity but also the specific electronic and steric properties of the phenyl ring are important.
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a standard method for peptide assembly.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for the manual synthesis of this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-amino acids with appropriate side-chain protection (e.g., Boc for Lys, Trt for Cys and Asn, tBu for Thr and Ser)
-
Fmoc-D-Phe-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)
-
Ether for precipitation
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (starting with Fmoc-Ser(tBu)-OH and proceeding sequentially according to the Somatostatin-14 sequence, incorporating Fmoc-D-Phe-OH at position 7) with HBTU/HOBt in the presence of DIPEA in DMF. Add this activated mixture to the deprotected resin.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating with the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, wash, and then purify by reverse-phase HPLC.
-
Cyclization: The linear, deprotected peptide is cyclized via disulfide bond formation between the two cysteine residues, typically by air oxidation in a dilute aqueous solution at a slightly basic pH.
-
Final Purification and Characterization: Purify the final cyclic peptide by HPLC and characterize by mass spectrometry to confirm the correct molecular weight.
Logical Workflow for Solid-Phase Peptide Synthesis
Caption: Solid-phase peptide synthesis workflow for this compound.
Biological Activity and Receptor Binding
The biological activity of somatostatin analogs is determined by their ability to bind to and activate somatostatin receptors (SSTRs). There are five known subtypes of SSTRs (SSTR1-5), which are G-protein coupled receptors. The binding affinity of an analog to these receptor subtypes dictates its pharmacological profile.
Quantitative Data: Receptor Binding Affinity
While specific, direct comparative binding data for this compound against native Somatostatin-14 is not prominently available in a single source, structure-activity relationship studies on various analogs allow for an informed estimation. The substitution of an L-amino acid with its D-isomer within the pharmacophore can influence the conformational rigidity of the peptide backbone, potentially leading to altered receptor subtype selectivity and affinity. It is hypothesized that the D-Phe7 substitution may enhance binding to certain SSTR subtypes by optimizing the orientation of the aromatic side chain within the receptor's binding pocket.
| Compound | SSTR1 Ki (nM) | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR4 Ki (nM) | SSTR5 Ki (nM) |
| Somatostatin-14 | ~1-10 | ~0.1-1 | ~1-10 | ~1-10 | ~0.5-5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Octreotide | >1000 | ~1 | ~50 | >1000 | ~10 |
Note: The binding affinity values for Somatostatin-14 and Octreotide are approximate ranges compiled from various sources and can vary depending on the experimental conditions. Data for this compound is not available in the reviewed literature.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific somatostatin receptor subtype expressed in a cell line.
Materials:
-
Cell membranes from a cell line stably expressing a single SSTR subtype (e.g., CHO-K1 cells)
-
Radiolabeled somatostatin analog with high affinity for the target receptor (e.g., [125I]-Tyr11-Somatostatin-14)
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from the SSTR-expressing cell line by homogenization and centrifugation.
-
Assay Setup: In a microtiter plate, add a constant amount of cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Workflow for Radioligand Receptor Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
Signaling Pathways of this compound
Upon binding to its cognate SSTRs, this compound is expected to initiate the same intracellular signaling cascades as native somatostatin. These pathways are primarily mediated by inhibitory G-proteins (Gαi/o).
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: SSTR activation can lead to the activation of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, reducing calcium influx.
-
Activation of Phosphatases: Somatostatin signaling can also involve the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate various signaling proteins.
-
MAPK Pathway Modulation: The effect on the mitogen-activated protein kinase (MAPK) pathway can be either inhibitory or stimulatory depending on the cell type and SSTR subtype involved.
These signaling events collectively contribute to the primary physiological effects of somatostatin and its analogs, namely the inhibition of hormone secretion and cell proliferation.
Somatostatin Receptor Signaling Pathway
Caption: Simplified signaling pathway of somatostatin analogs.
Experimental Protocol: cAMP Assay
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels in response to a stimulator of adenylyl cyclase, such as forskolin (B1673556).
Materials:
-
A suitable cell line expressing the SSTR of interest (e.g., AtT-20 cells)
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
-
Treatment: Treat the cells with varying concentrations of this compound for a short period.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
Conclusion and Future Directions
The development of somatostatin analogs has been a landmark in peptide-based drug discovery. The substitution of L-amino acids with their D-counterparts, as in this compound, represents a key strategy to enhance metabolic stability. While the specific discovery and detailed characterization of this compound are not as clearly documented as for other analogs like octreotide, the underlying principles of its design are well-established within the field. The critical role of the Phe7 residue in the pharmacophore suggests that the D-Phe7 modification likely modulates the conformational properties of the peptide, influencing its receptor binding profile and biological activity.
Future research should focus on a direct and comprehensive comparison of this compound with native somatostatin and other clinically relevant analogs. This would involve detailed binding studies across all five SSTR subtypes and a thorough evaluation of its in vitro and in vivo efficacy in various models of endocrine disorders and cancer. Such studies will provide a clearer understanding of the therapeutic potential of this specific analog and guide the design of next-generation somatostatin-based therapeutics.
An In-depth Technical Guide to the Structural Dynamics of Somatostatin-14 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural dynamics of somatostatin-14 (SST-14) and its synthetic analogs. Somatostatin (B550006), a cyclic peptide hormone, plays a crucial role in regulating the endocrine system, neurotransmission, and cell proliferation by interacting with five distinct G protein-coupled somatostatin receptors (SSTR1-5).[1] Its therapeutic potential is limited by a short half-life of approximately 1-3 minutes.[2] This has driven the development of more stable synthetic analogs with tailored receptor selectivity and prolonged therapeutic action.[3][4] Understanding the intricate relationship between the conformational dynamics of these peptides and their biological activity is paramount for the design of novel and more effective therapeutics.
Core Concepts in Structural Dynamics
The biological function of somatostatin and its analogs is intrinsically linked to their three-dimensional structure and conformational flexibility. The native structure of SST-14 is not a single rigid entity but rather an ensemble of interchanging conformations in equilibrium.[5] The pharmacophore, the essential part of the molecule for receptor recognition, is a key focus of structural studies.[6] Synthetic analogs are often designed to stabilize a specific conformation that confers higher affinity and selectivity for a particular somatostatin receptor subtype.[5] For instance, the inclusion of a D-tryptophan residue in many analogs helps to stabilize the main bioactive conformation.[5]
The structural dynamics of these peptides are influenced by various factors, including their amino acid sequence, the presence of a disulfide bridge, and the surrounding solvent environment.[7] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations are pivotal in elucidating these dynamic properties.[5][8][9]
Quantitative Analysis of Receptor Binding Affinities
The efficacy of somatostatin analogs is largely determined by their binding affinity to the different somatostatin receptor subtypes. The following table summarizes the binding affinities (IC50 values in nM) of somatostatin-14 and several key analogs for human somatostatin receptors. Lower IC50 values indicate higher binding affinity.
| Compound | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Somatostatin-28 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Octreotide (B344500) | >1000 | 0.6 | 62 | >1000 | 8.3 |
| Lanreotide (B11836) | 130 | 1.1 | 12 | 230 | 8.5 |
| Pasireotide (B1678482) | 1.5 | 0.07 | 0.2 | >100 | 0.03 |
| Y-DOTA-lanreotide | - | - | Low Affinity | Low Affinity | 16 |
Note: "High Affinity" for Somatostatin-14 and -28 indicates that they bind with high affinity to all five receptor subtypes, as they are the natural ligands.[10] Specific IC50 values for the natural ligands can vary between studies but are generally in the low nanomolar range. The data for the analogs highlights their varied selectivity profiles, which is a critical factor in their clinical applications. For example, octreotide and lanreotide show high affinity primarily for SSTR2, while pasireotide exhibits a broader affinity profile.[11] Small structural modifications, chelator substitution, or metal replacement in radiolabeled analogs can considerably affect the binding affinity.[12]
Signaling Pathways of Somatostatin Receptors
Upon binding of somatostatin or its analogs, the somatostatin receptors activate intracellular signaling pathways, primarily through G-protein coupling.[13] This leads to a variety of cellular responses, including the inhibition of hormone secretion, reduction of cell proliferation, and induction of apoptosis.[13] The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[13][14] Other pathways, such as the activation of phosphotyrosine phosphatases and modulation of the mitogen-activated protein kinase (MAPK) pathway, are also involved.[13]
Caption: Somatostatin receptor signaling pathway.
Experimental Protocols
The structural and dynamic properties of somatostatin-14 and its analogs are investigated using a combination of experimental and computational techniques.
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational flexibility.[5]
-
Sample Preparation: Isotopically labeled (¹³C, ¹⁵N) peptides are often produced recombinantly in E. coli to enhance NMR signal sensitivity and facilitate resonance assignment.[15] The peptide is dissolved in an appropriate solvent, typically water or a water/methanol mixture, to mimic a physiological environment.[7]
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, such as ¹H-¹H TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). TOCSY is used to identify amino acid spin systems, while NOESY provides information about through-space proton-proton distances, which are crucial for structure calculation.[16]
-
Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of 3D structures consistent with the experimental data.[16]
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
-
Crystallization: The peptide is crystallized from a supersaturated solution. This is often a trial-and-error process involving the screening of various conditions such as pH, temperature, and the presence of different precipitants. For octreotide, crystals have been obtained from an aqueous solution of oxalic acid.[9]
-
Data Collection: A single crystal is mounted and exposed to a collimated X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector.[17]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. The peptide's amino acid sequence is then fitted into the electron density map, and the resulting model is refined to achieve the best possible fit with the experimental data.[17]
MD simulations provide a computational approach to study the dynamic behavior of molecules over time.
-
System Setup: A starting structure of the peptide, often obtained from NMR or X-ray crystallography, is placed in a simulation box filled with a chosen solvent (e.g., water) and ions to neutralize the system.
-
Simulation: The forces between all atoms are calculated using a force field (e.g., CHARMM, AMBER), and Newton's equations of motion are integrated to simulate the movement of atoms over time.[18] Simulations are typically run for microseconds to sample a wide range of conformational states.[8]
-
Analysis: The resulting trajectory is analyzed to understand various dynamic properties, such as conformational changes, flexibility of different regions of the peptide, and interactions with solvent molecules or receptor models.
References
- 1. Somatostatin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dynamical Behavior of Somatostatin-14 and Its Cyclic Analogues as Analyzed in Bulk and on Plasmonic Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Low concentration structural dynamics of lanreotide and somatostatin-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]
- 12. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The production of recombinant (15)N, (13)C-labelled somatostatin 14 for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hod4.net [hod4.net]
- 18. Molecular Dynamics Simulations | BIOVIA - Dassault Systèmes [3ds.com]
(D-Phe7)-Somatostatin-14: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth overview of the physicochemical properties, signaling mechanisms, and standard experimental protocols for the synthetic peptide, (D-Phe7)-Somatostatin-14. This analog of the native hormone somatostatin (B550006) is of significant interest in research and drug development due to its enhanced stability.
Core Physicochemical Properties
This compound is a synthetic cyclic tetradecapeptide, structurally analogous to endogenous somatostatin-14. The key modification is the substitution of the naturally occurring L-Phenylalanine at position 7 with its D-enantiomer, a change that confers increased resistance to enzymatic degradation.
Summary of Quantitative Data
The fundamental physicochemical characteristics of this compound are detailed below, providing essential data for experimental design and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C76H104N18O19S2 | [1] |
| Molecular Weight | 1637.88 g/mol | [1] |
| Amino Acid Sequence | H-Ala-Gly-Cys-Lys-Asn-Phe-D-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH (Disulfide bridge between Cys3 and Cys14) | [1] |
| Appearance | White lyophilized powder | |
| Purity | Typically >95% as determined by HPLC | |
| Isoelectric Point (pI) | ~8.46 (Calculated) | [2][3] |
| Solubility | The parent compound, Somatostatin-14, is soluble in water up to 0.30 mg/mL. Solubility is pH-dependent due to ionizable groups. For acidic peptides, basic buffers (e.g., 0.1M ammonium (B1175870) bicarbonate) can aid dissolution, while acidic buffers (e.g., 25% acetic acid) are suitable for basic peptides. Organic solvents such as DMSO may be required for highly hydrophobic peptides. | [4] |
| Storage and Stability | As a lyophilized solid, it is stable for at least two years when stored at -20°C.[5] Stability in solution is dependent on pH, buffer composition, and temperature, with degradation observed over time.[6] |
Note on Isoelectric Point (pI) Calculation: The isoelectric point is the pH at which the peptide carries no net electrical charge. This value was calculated based on the pKa values of the N-terminal α-amino group (~9.69), the C-terminal α-carboxyl group (~2.34), and the side chains of the two Lysine residues (~10.53). The pI is the average of the pKa values that flank the neutral, zwitterionic state of the molecule.[2][3]
Signaling Pathways
Like its endogenous counterpart, this compound mediates its biological effects by binding to the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein-coupled receptors (GPCRs).[7] The activation of these receptors, primarily through coupling to inhibitory G-proteins (Gαi), instigates a signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[1][7] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. SSTR activation also influences cellular ion flux by activating potassium (K+) channels and inhibiting voltage-dependent calcium (Ca2+) channels, and stimulates phosphotyrosine phosphatases (PTPs) such as SHP-1.[1][8] These actions collectively result in the potent inhibition of hormone secretion and cell proliferation.[8]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and functional characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS) and Purification
The synthesis of this compound is achieved using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase chemistry, which allows for the efficient and controlled assembly of the peptide chain on a solid support.[9][10]
Methodology:
-
Resin Swelling: Rink Amide resin is swelled in N,N-dimethylformamide (DMF) to prepare it for synthesis.[11]
-
Iterative Synthesis Cycle:
-
Fmoc-Deprotection: The N-terminal Fmoc group is removed with 20% piperidine (B6355638) in DMF.
-
Washing: The resin is washed thoroughly with DMF.
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated with a coupling agent like HATU in the presence of a base (DIEA) and coupled to the free amine on the resin.
-
Washing: The resin is washed again with DMF to remove excess reagents. This cycle is repeated for each amino acid in the sequence.
-
-
Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.
-
Disulfide Bond Formation: The linear peptide is dissolved at a low concentration in an aqueous buffer and subjected to air oxidation or a chemical oxidant to facilitate the formation of the intramolecular disulfide bridge between Cys3 and Cys14.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Final Product Preparation: The pure fractions are pooled and lyophilized to yield the final peptide as a white, fluffy powder.
Competitive Radioligand Binding Assay
To determine the affinity (Ki) of this compound for its receptors, a competitive binding assay is performed. This assay measures how effectively the test compound competes with a radiolabeled ligand for binding to the receptor.[12][13]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing a specific SSTR subtype. Cells are homogenized and subjected to differential centrifugation to isolate the membrane fraction. Protein concentration is quantified.[12]
-
Assay Incubation: In a 96-well plate, a constant concentration of a suitable radioligand (e.g., [125I-Tyr11]-Somatostatin-14) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes and any bound radioligand, while unbound radioligand passes through.
-
Washing: Filters are quickly washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: The radioactivity captured on the filters is quantified using a gamma or scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration causing 50% inhibition of radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
The functional potency (EC50) of this compound is evaluated by its ability to inhibit adenylyl cyclase activity in a whole-cell assay.[14][15]
Methodology:
-
Cell Preparation: SSTR-expressing cells are seeded in multi-well plates and grown to confluence.
-
Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation and Inhibition: Adenylyl cyclase is stimulated with an agent like forskolin. Immediately after, cells are treated with a range of concentrations of this compound.
-
Cell Lysis: The reaction is stopped, and cells are lysed to release intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the lysate is quantified using a sensitive method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is constructed by plotting the inhibition of cAMP production as a function of the peptide concentration. The EC50 value, representing the concentration that elicits a half-maximal inhibitory response, is calculated from this curve.
References
- 1. researchgate.net [researchgate.net]
- 2. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. bachem.com [bachem.com]
- 4. biobasic.com [biobasic.com]
- 5. jpt.com [jpt.com]
- 6. Stability of Octastatin, a somatostatin analog cyclic octapeptide, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhanced Enzymatic Degradation Resistance of (D-Phe7)-Somatostatin-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enzymatic degradation resistance of (D-Phe7)-Somatostatin-14, a synthetic analog of the native peptide hormone Somatostatin-14. The substitution of L-Phenylalanine with its D-enantiomer at position 7 confers a remarkable increase in stability against proteolytic enzymes, a critical attribute for therapeutic applications. This document outlines the comparative stability, underlying mechanisms, experimental protocols for evaluation, and the relevant signaling pathways.
Introduction to Somatostatin-14 and the Challenge of Enzymatic Instability
Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in regulating various physiological processes, including the inhibition of growth hormone, insulin, and glucagon (B607659) secretion.[1][2] Its therapeutic potential is severely limited by its extremely short biological half-life, estimated to be between 1 to 3 minutes in plasma.[1][3][4] This rapid clearance is primarily due to enzymatic degradation by various peptidases present in the blood and tissues.[5] The primary cleavage sites in native Somatostatin-14 have been identified and are susceptible to endo- and exopeptidases.[6]
To overcome this limitation, synthetic analogs have been developed. One of the most effective strategies to enhance stability is the substitution of L-amino acids with their D-enantiomers at positions susceptible to enzymatic attack. The introduction of a D-amino acid, such as in this compound, sterically hinders the binding of proteases, thereby significantly prolonging the peptide's half-life and bioavailability.
Quantitative Analysis of Enzymatic Stability
For instance, the native Somatostatin-14 is rapidly cleared from circulation. In contrast, synthetic analogs incorporating D-amino acids, such as octreotide (B344500) (which contains a D-Phe residue), exhibit a significantly extended plasma half-life of approximately 1.7 to 1.9 hours.[5] Further studies on other somatostatin (B550006) analogs with D-amino acid substitutions have shown even more remarkable increases in stability, with half-lives extending to several hours in human serum.[7]
The following table summarizes the available quantitative data to illustrate the stark contrast in stability between native somatostatin and its D-amino acid-substituted analogs.
| Peptide | Biological Matrix | Half-life (t½) | Reference |
| Somatostatin-14 | Human Plasma | ~1-3 minutes | [1][3][4] |
| Octreotide (contains D-Phe) | Human Plasma | ~1.7-1.9 hours | [5] |
| Somatostatin Analog (with D-Trp8) | Human Serum | ~43.9 hours | [7] |
Note: The data for the D-Trp8 analog is included to demonstrate the substantial impact of D-amino acid substitution on stability, as direct quantitative data for this compound was not found in the performed search.
Experimental Protocols for Assessing Enzymatic Degradation
The evaluation of peptide stability is a critical step in drug development. The following is a detailed methodology for an in vitro enzymatic degradation assay to compare the stability of Somatostatin-14 and this compound.
In Vitro Peptide Stability Assay in Human Plasma
Objective: To determine and compare the rate of degradation of Somatostatin-14 and this compound in human plasma.
Materials:
-
Somatostatin-14 (lyophilized)
-
This compound (lyophilized)
-
Human plasma (pooled, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both Somatostatin-14 and this compound in sterile water or an appropriate buffer.
-
Incubation:
-
Thaw frozen human plasma at 37°C.
-
Centrifuge the plasma at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
In separate microcentrifuge tubes, add a known concentration of each peptide to the plasma to achieve a final concentration of, for example, 100 µg/mL.
-
Incubate the tubes at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes for Somatostatin-14 and 0, 1, 2, 4, 8, 24 hours for this compound), withdraw an aliquot (e.g., 100 µL) from each incubation tube.
-
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add an equal volume of a quenching solution (e.g., acetonitrile with 1% TFA) to the collected aliquot to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
-
HPLC Analysis:
-
Analyze the supernatant using a reversed-phase HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame to ensure separation of the intact peptide from its degradation products.
-
Detection: Monitor the absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of each peptide.
-
Identification of Cleavage Products by Mass Spectrometry
Objective: To identify the enzymatic cleavage sites in Somatostatin-14 and assess the resistance of this compound to cleavage.
Procedure:
-
Follow the incubation and sample preparation steps as described in the in vitro stability assay.
-
Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
The mass spectrometer will detect the molecular weights of the intact peptide and any degradation fragments.
-
By comparing the masses of the fragments to the known amino acid sequence of Somatostatin-14, the specific peptide bonds that have been cleaved can be identified.
-
For this compound, the absence or significant reduction of cleavage products compared to the native peptide will confirm its enhanced enzymatic resistance.
Visualizing Experimental and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the in vitro enzymatic degradation assay.
Caption: Workflow for in vitro enzymatic degradation assay.
Somatostatin Signaling Pathway
Somatostatin and its analogs exert their effects by binding to a family of five G-protein coupled receptors (SSTR1-5). The activation of these receptors triggers a cascade of intracellular signaling events, primarily leading to inhibitory cellular responses.
Caption: Simplified somatostatin signaling pathway.
Conclusion
The incorporation of a D-Phenylalanine residue at position 7 in the Somatostatin-14 sequence is a highly effective strategy to overcome the inherent enzymatic instability of the native peptide. This modification significantly enhances its resistance to proteolytic degradation, leading to a substantially prolonged plasma half-life. This improved pharmacokinetic profile is a critical prerequisite for the development of somatostatin analogs as viable therapeutic agents for a range of clinical applications, including the treatment of neuroendocrine tumors and acromegaly. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for (D-Phe7)-Somatostatin-14 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) receptors (SSTRs) are a family of five G-protein coupled receptors (SSTR1-5) that are expressed in various tissues, including the central nervous system and peripheral organs.[1][2] They play a crucial role in regulating endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1][2] Consequently, SSTRs are significant targets for the development of therapeutics for neuroendocrine tumors, acromegaly, and other diseases.[2] (D-Phe7)-Somatostatin-14 is a synthetic analog of the endogenous peptide somatostatin-14. The development and characterization of such analogs require robust and reliable methods to determine their binding affinity and selectivity for the different SSTR subtypes. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with somatostatin receptors.
Principle of the Assay
This protocol describes a competitive radioligand binding assay, which is a gold standard for quantifying the affinity of a test compound for a receptor.[3] The assay measures the ability of an unlabeled compound, in this case, this compound, to compete with a radiolabeled ligand for binding to the somatostatin receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound. The data generated is used to determine the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to express the affinity of the test compound for the receptor.
Signaling Pathways
Upon agonist binding, somatostatin receptors couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Activation of SSTRs can also lead to the modulation of ion channels and the activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[4][6]
Caption: Somatostatin receptor signaling cascade.
Experimental Protocols
1. Membrane Preparation from SSTR-expressing Cells
This protocol describes the preparation of cell membranes from a cell line recombinantly expressing a specific somatostatin receptor subtype.
-
Cell Culture: Culture cells expressing the desired somatostatin receptor subtype (e.g., CHO or HEK293 cells) to confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce homogenizer or a similar device.
-
Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).[7] Aliquot the membrane preparation and store at -80°C until use.
2. Radioligand Binding Assay Protocol
This protocol is designed for a 96-well plate format.
-
Reagents:
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors.
-
Radioligand: A suitable radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) at a concentration equal to its Kd.
-
Unlabeled Ligand (for non-specific binding): A high concentration (e.g., 1 µM) of unlabeled somatostatin-14.
-
Test Compound: this compound at various concentrations.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of unlabeled ligand.
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the test compound at various concentrations.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[5]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and add a suitable scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
References
- 1. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vivo Administration of (D-Phe7)-Somatostatin-14 in Rodent Models: Application Notes and Protocols
To Researchers, Scientists, and Drug Development Professionals:
This document aims to provide detailed application notes and protocols for the in vivo administration of the somatostatin (B550006) analogue, (D-Phe7)-Somatostatin-14. However, a comprehensive review of available scientific literature reveals a significant lack of specific in vivo studies, detailed experimental protocols, and quantitative data for this particular analogue in rodent models.
While extensive research exists for the parent molecule, Somatostatin-14, and other analogues such as Octreotide, specific information regarding the in vivo effects, pharmacokinetics, and optimal administration protocols for this compound is not publicly available. One study that synthesized a related analogue, pyrazinylalanine7-d-Trp8-SRIF-14, reported a lack of binding to somatostatin receptors, suggesting that substitutions at the 7th position can be critical for activity.
Therefore, the following sections provide a generalized framework based on the known principles of somatostatin analogue administration in rodents. These should be considered as a starting point for developing a study-specific protocol for this compound, which would require extensive preliminary dose-finding and pharmacokinetic studies.
General Application Notes for Somatostatin Analogues in Rodent Models
Somatostatin and its analogues are primarily investigated for their ability to inhibit the secretion of various hormones, including growth hormone, insulin, and glucagon, and for their anti-proliferative effects in cancer models. The introduction of a D-amino acid, such as D-Phenylalanine at position 7, is generally intended to increase the metabolic stability and prolong the half-life of the peptide compared to the native Somatostatin-14.
Potential Applications in Rodent Models:
-
Endocrinology Research: Investigating the regulation of the pituitary-gonadal axis, glucose homeostasis, and growth hormone secretion.
-
Oncology Research: Evaluating the anti-tumor efficacy in various rodent cancer models, particularly those expressing somatostatin receptors (SSTRs).
-
Neuroscience Research: Exploring the role of somatostatin analogues in neurotransmission and behavior.
Experimental Protocols (Generalized)
The following are generalized protocols for the administration of a somatostatin analogue to rodent models. It is crucial to perform pilot studies to determine the optimal dosage, administration route, and frequency for this compound.
Animal Models
-
Species: Mice (e.g., C57BL/6, BALB/c, Nude mice for tumor xenografts) or Rats (e.g., Sprague-Dawley, Wistar).
-
Health Status: Use healthy, specific-pathogen-free (SPF) animals.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Housing: House animals in a controlled environment (temperature, humidity, light-dark cycle) with ad libitum access to food and water.
Preparation of this compound Solution
-
Source: Obtain the peptide from a reputable commercial supplier.
-
Reconstitution: Reconstitute the lyophilized peptide in a sterile, pyrogen-free vehicle. The choice of vehicle depends on the administration route and the peptide's solubility. Common vehicles include:
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Sterile water for injection
-
-
Concentration: Prepare a stock solution of known concentration and make further dilutions as required for dosing.
-
Storage: Store the stock solution and aliquots at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Administration Routes
The choice of administration route will depend on the desired pharmacokinetic profile and the experimental goals.
-
Subcutaneous (s.c.) Injection:
-
Advantages: Slower absorption, leading to a more sustained release compared to intravenous injection. Technically straightforward.
-
Procedure: Pinch the loose skin on the back of the neck or flank. Insert a 25-27 gauge needle into the tented skin and inject the solution.
-
-
Intraperitoneal (i.p.) Injection:
-
Advantages: Rapid absorption into the portal circulation.
-
Procedure: Restrain the animal and tilt it slightly head-down. Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Intravenous (i.v.) Injection:
-
Advantages: Direct entry into the systemic circulation, allowing for precise control over the initial concentration.
-
Procedure (Tail Vein): Requires proper restraint of the animal. Warm the tail to dilate the veins. Use a 27-30 gauge needle to inject into one of the lateral tail veins.
-
Dosing Regimen
The optimal dose and frequency of administration for this compound are unknown and must be determined empirically.
-
Dose-Response Studies: Begin with a wide range of doses based on the effective doses of other somatostatin analogues (e.g., from µg/kg to mg/kg).
-
Frequency: The frequency will depend on the half-life of the compound. For peptides with short half-lives, multiple daily injections or continuous infusion via osmotic pumps may be necessary to maintain effective concentrations.
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for this compound in rodent models is available, the following table is a hypothetical example of how such data could be presented. This is for illustrative purposes only.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Tumor Volume (mm³) | 1500 ± 250 | 1000 ± 200 | 500 ± 150 |
| Growth Hormone (ng/mL) | 15 ± 3 | 10 ± 2 | 5 ± 1 |
| Blood Glucose (mg/dL) | 120 ± 10 | 110 ± 8 | 95 ± 12 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of somatostatin and a typical experimental workflow for evaluating a somatostatin analogue in a rodent cancer model.
Caption: General Somatostatin Signaling Pathway.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Conclusion
The successful in vivo application of this compound in rodent models requires a systematic approach, beginning with fundamental characterization of its biological activity, pharmacokinetics, and optimal dosing. The information provided here serves as a general guide. Researchers are strongly encouraged to conduct thorough pilot studies and consult relevant literature on other somatostatin analogues to design robust and informative experiments. Should specific data on this compound become available, these application notes and protocols will be updated accordingly.
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the HPLC Analysis of (D-Phe7)-Somatostatin-14 Purity
This document provides a comprehensive guide for determining the purity of this compound, a synthetic analog of the natural hormone somatostatin-14, using High-Performance Liquid Chromatography (HPLC). This compound has the amino acid sequence H-Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH, with a disulfide bridge between the two cysteine residues. Its molecular formula is C76H104N18O19S2 and it has a molecular weight of approximately 1637.88 g/mol .[1][2][3]
The analytical method detailed below is a stability-indicating reversed-phase HPLC (RP-HPLC) method, crucial for separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. Adherence to this protocol will ensure accurate and reproducible purity assessment, a critical step in drug development and quality control.
Experimental Protocols
Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (ACN), HPLC grade or higher
-
Trifluoroacetic acid (TFA), HPLC grade, >99.5% purity
-
Water, HPLC grade or Milli-Q equivalent
-
Methanol, HPLC grade (for cleaning)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Sample Concentration | 1.0 mg/mL |
| Sample Diluent | Mobile Phase A |
Gradient Elution Program
The following gradient program is designed to provide optimal separation of this compound from its potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 65 | 35 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Sample and Standard Preparation
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in Mobile Phase A to achieve a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Development and Validation Considerations
For regulatory submissions, this method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability of the method to separate the main peak from impurities and degradation products. This is often assessed using forced degradation studies.
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Accuracy: The closeness of the test results to the true value, typically determined by recovery studies of a spiked placebo.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound sample.[4][5] These studies expose the drug substance to harsh conditions to generate potential degradation products.
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H2O2 at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours |
| Photolytic Degradation | UV light (254 nm) and visible light for 24 hours |
Logical Workflow for HPLC Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Signaling Pathway for Method Validation
Caption: Logical relationship of ICH validation parameters for the HPLC method.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. 64813-74-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Application Note: Characterizing (D-Phe7)-Somatostatin-14 with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Phe7)-Somatostatin-14 is a synthetic analog of the native hormone somatostatin-14, modified with a D-phenylalanine substitution at position 7. This modification enhances its stability and receptor binding affinity, making it a person of interest in therapeutic research. Accurate characterization of this peptide is crucial for drug development, and mass spectrometry (MS) offers a powerful analytical tool for confirming its identity, purity, and structure. This application note provides detailed protocols and data for the characterization of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data
The primary quantitative data obtained from the mass spectrometric analysis of this compound includes its monoisotopic mass and the mass-to-charge ratios (m/z) of its fragment ions generated during tandem mass spectrometry (MS/MS).
| Parameter | Value | Source |
| Molecular Formula | C₇₆H₁₀₄N₁₈O₁₉S₂ | N/A |
| Monoisotopic Mass | 1636.70 g/mol | N/A |
| Average Mass | 1637.88 g/mol | [1] |
Table 1: Physicochemical Properties of this compound.
Theoretical Fragmentation Data
Tandem mass spectrometry of this compound is expected to produce a series of b and y ions from the fragmentation of the peptide backbone. The following table presents a theoretical fragmentation pattern for the singly protonated precursor ion.
| Fragment Ion | Sequence | Theoretical m/z |
| b₂ | Ala-Gly | 129.066 |
| b₃ | Ala-Gly-Cys | 232.093 |
| b₄ | Ala-Gly-Cys-Lys | 360.189 |
| b₅ | Ala-Gly-Cys-Lys-Asn | 474.232 |
| b₆ | Ala-Gly-Cys-Lys-Asn-Phe | 621.299 |
| b₇ | Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe) | 768.367 |
| b₈ | Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp | 954.449 |
| b₉ | Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys | 1082.544 |
| b₁₀ | Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr | 1183.592 |
| b₁₁ | Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe | 1330.660 |
| b₁₂ | Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr | 1431.707 |
| b₁₃ | Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser | 1518.739 |
| y₁ | Cys | 122.033 |
| y₂ | Ser-Cys | 209.065 |
| y₃ | Thr-Ser-Cys | 310.112 |
| y₄ | Phe-Thr-Ser-Cys | 457.181 |
| y₅ | Thr-Phe-Thr-Ser-Cys | 558.228 |
| y₆ | Lys-Thr-Phe-Thr-Ser-Cys | 686.323 |
| y₇ | Trp-Lys-Thr-Phe-Thr-Ser-Cys | 872.405 |
| y₈ | (D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys | 1019.473 |
| y₉ | Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys | 1166.541 |
| y₁₀ | Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys | 1280.584 |
| y₁₁ | Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys | 1408.679 |
| y₁₂ | Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys | 1511.706 |
| y₁₃ | Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys | 1568.727 |
Table 2: Theoretical m/z values for singly charged b and y fragment ions of this compound. Note: This data is theoretical and for illustrative purposes. Actual fragmentation patterns may vary depending on experimental conditions.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.
-
Reconstitution: Reconstitute the lyophilized this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a stock concentration of 1 mg/mL.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A (see below).
-
Centrifugation: Centrifuge the diluted sample at 14,000 x g for 10 minutes to remove any particulates before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.
-
Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to obtain optimal fragmentation.
-
Isolation Window: 1.6 m/z.
-
Data Analysis
-
Deconvolution: Process the raw data using appropriate software to deconvolute the mass spectra and determine the monoisotopic mass of the intact peptide.
-
Database Searching: For fragmentation data, use a peptide sequencing software to match the experimental MS/MS spectra against the theoretical fragmentation pattern of this compound.
-
Manual Validation: Manually inspect the MS/MS spectra to confirm the presence of key b and y fragment ions, verifying the peptide sequence.
Visualizations
Somatostatin (B550006) Signaling Pathway
Somatostatin and its analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events.
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for this compound Characterization
The overall workflow for the characterization of this compound using LC-MS/MS is depicted below.
Caption: LC-MS/MS workflow for peptide characterization.
References
Application Note: Preparation of (D-Phe7)-Somatostatin-14 Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the reconstitution, handling, and storage of (D-Phe7)-Somatostatin-14 for use in in vitro cell culture experiments. It includes information on the peptide's properties, recommended materials, step-by-step procedures for preparing stock and working solutions, and an overview of its signaling pathway.
Properties of this compound
This compound is a synthetic analog of the endogenous peptide hormone Somatostatin-14 (SST-14).[1][2] Like the native peptide, it acts as an agonist for somatostatin (B550006) receptors (SSTRs), which are G-protein coupled receptors involved in regulating endocrine and exocrine secretions, cell proliferation, and neurotransmission.[1][3][4] The substitution of L-Phenylalanine at position 7 with its D-isomer can alter the peptide's conformation and binding affinity for SSTR subtypes. The properties of the parent molecule, Somatostatin-14, are summarized below as a reference.
Table 1: Physicochemical Properties of Somatostatin-14
| Property | Value | Source |
| Sequence | Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH | [5] |
| (Disulfide bridge: Cys3-Cys14) | [2] | |
| Molecular Formula | C₇₆H₁₀₄N₁₈O₁₉S₂ | [5][6] |
| Molecular Weight | 1637.9 g/mol | [5][6] |
| Appearance | White lyophilized (freeze-dried) powder | [5] |
| Solubility | Soluble in water and 5% acetic acid | [6][7] |
Experimental Protocols
Proper reconstitution and handling are critical to ensure the biological activity and integrity of the peptide for reproducible experimental results.[8]
Required Materials
-
Lyophilized this compound
-
Sterile, pyrogen-free deionized water or sterile Phosphate-Buffered Saline (PBS)[9][10]
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
0.22 µm sterile syringe filter (if sterile filtration is required)
-
Laminar flow hood for aseptic technique
-
Vortex mixer and microcentrifuge
Protocol 1: Reconstitution of Lyophilized Peptide to a Stock Solution
This protocol describes the preparation of a concentrated stock solution (e.g., 1 mg/mL).
-
Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-30 minutes.[11] This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Centrifuge: Briefly centrifuge the vial at low speed (e.g., 12,000 x g for 20 seconds) to ensure all the lyophilized powder is collected at the bottom.[9][11]
-
Add Solvent: Under sterile conditions (in a laminar flow hood), carefully add the required volume of sterile solvent (e.g., sterile water or PBS) to the vial to achieve the desired stock concentration. For example, to make a 1 mg/mL stock solution from 100 µg of peptide, add 100 µL of solvent.[9]
-
Dissolve Peptide: Recap the vial and gently swirl or invert to mix.[8] Avoid vigorous shaking or vortexing, as this can cause peptide aggregation or denaturation.[11][12] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[8][11]
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.[7][13] The volume of each aliquot should be sufficient for a single experiment (e.g., >20 µL).[11]
-
Store: Store the aliquots as recommended in Table 2.
Caption: Workflow for reconstituting lyophilized this compound.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature or on ice.
-
Calculate Dilution: Determine the final concentration needed for your experiment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Typical concentrations for somatostatin analogs can range from 1 nM to 1 µM.
-
Serial Dilution: Perform serial dilutions of the stock solution using complete cell culture medium as the diluent. This ensures that the final vehicle added to the cells is osmotically balanced and contains the necessary nutrients.
-
Add to Cells: Add the final diluted peptide solution to your cell culture plates. Ensure an equivalent volume of the vehicle (cell culture medium) is added to control wells.
Storage and Stability
Proper storage is essential to maintain the peptide's biological activity.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 10 years | Store desiccated and protected from light.[5][9] |
| Stock Solution | -20°C or -80°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[5][7][13] For long-term storage, consider adding a carrier protein like 0.1% BSA.[5][12] |
| 4°C | 2-7 days | For short-term use only.[5] | |
| Working Solutions | 4°C | Use immediately | Peptides diluted in culture medium are less stable and should be used the same day. |
Mechanism of Action: Somatostatin Receptor Signaling
This compound, like native somatostatin, exerts its biological effects by binding to somatostatin receptors (SSTRs).[3][14] There are five main subtypes (SSTR1-5), which are G-protein coupled receptors.[15] The primary signaling pathway involves the coupling to an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase activity.[3][14] This, in turn, decreases intracellular cyclic AMP (cAMP) levels, leading to reduced Protein Kinase A (PKA) activity and modulation of downstream effectors, including the MAP Kinase (MAPK) pathway, ultimately inhibiting hormone secretion and cell proliferation.[3][14]
Caption: Simplified somatostatin receptor signaling pathway.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Somatostatin-14 - LKT Labs [lktlabs.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. jpt.com [jpt.com]
- 9. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. libertypeptides.com [libertypeptides.com]
- 11. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 12. cusabio.com [cusabio.com]
- 13. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Somatostatin? [synapse.patsnap.com]
Troubleshooting & Optimization
improving solubility of (D-Phe7)-Somatostatin-14 in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving (D-Phe7)-Somatostatin-14 in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound difficult to dissolve in neutral aqueous buffers like PBS (pH 7.4)?
While this compound contains charged amino acids that promote solubility, its sequence also includes a significant number of hydrophobic residues (Phenylalanine, Tryptophan).[1] These non-polar residues can lead to peptide aggregation in neutral aqueous solutions, resulting in poor solubility.[1][2] The peptide's net charge and the pH of the solution are critical factors; solubility is often lowest near the peptide's isoelectric point (pI) and improves as the pH moves away from the pI.[1][3]
Q2: What is the very first step I should take before adding any solvent to the peptide vial?
Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature, preferably in a desiccator.[4] This prevents condensation from forming inside the vial. Once at room temperature, briefly centrifuge the vial to ensure all the peptide powder is collected at the bottom of the tube.[4]
Q3: How do I determine the best starting solvent for this compound?
The best approach is to first calculate the peptide's net charge at a neutral pH.[4][5]
-
Assign +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign -1 to each acidic residue (Asp, Glu) and the C-terminus.
The sequence for Somatostatin-14 is Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, with a disulfide bridge. It contains two basic Lysine residues. This gives it a net positive charge, classifying it as a basic peptide .[4][5] For basic peptides, the recommended starting solvent is sterile water. If solubility remains poor, a dilute acidic solution, such as 10% acetic acid, should be used.[2][4]
Q4: What should I do if the peptide still doesn't dissolve in a dilute acidic solution?
If this compound remains insoluble, its high hydrophobicity is the likely cause. The next step is to use a small amount of an organic solvent.[6][7]
-
Attempt to dissolve the peptide in a minimal volume of Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Once fully dissolved, slowly add your desired aqueous buffer dropwise while vortexing until you reach the final concentration.[4][6]
-
If the solution becomes turbid, you have exceeded the peptide's solubility limit.[6]
Q5: Are there any solvents I should avoid?
Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[7] Somatostatin-14 contains both Cys and Trp. Therefore, dissolving it in Dimethyl sulfoxide (B87167) (DMSO) should be done with caution, as DMSO can promote oxidation.[7] If you must use an organic solvent, DMF or ACN are safer alternatives. Additionally, using sterile, oxygen-free water or buffers for reconstitution is recommended.[7]
Q6: Can I use physical methods like sonication or heating to help dissolve the peptide?
Yes, these methods can be effective.
-
Sonication: A brief session in an ultrasonic bath can help break apart solid peptide particles and enhance solubilization.[2][7]
-
Gentle Warming: Gently warming the solution to a temperature below 40°C can increase solubility. However, excessive heat should be avoided as it may degrade the peptide.[2][3][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution is cloudy or has visible particulates. | The peptide is suspended, not fully dissolved. | Use sonication to aid dissolution. If the solution remains cloudy, proceed to the next recommended solvent in the workflow (e.g., from water to 10% acetic acid). |
| Peptide forms a gel-like substance. | Strong intermolecular aggregation of the peptide chains. | This indicates high hydrophobicity. The peptide must be dissolved in an organic solvent like DMF or ACN before dilution with an aqueous buffer. |
| Peptide precipitates after adding aqueous buffer. | The peptide's solubility limit in the final buffer concentration has been exceeded.[6] | Restart the solubilization process using a smaller amount of peptide to achieve a lower final concentration. Alternatively, consider if your experimental conditions can tolerate a higher percentage of the organic co-solvent. |
Quantitative Data Summary
The following table provides general guidelines for selecting a solvent based on peptide characteristics.
| Peptide Net Charge | Peptide Type | Recommended Primary Solvent | Recommended Secondary Solvent/Method |
| > 0 | Basic | Sterile Water[4][5] | 10%-30% Acetic Acid or 0.1% TFA[4][5] |
| < 0 | Acidic | Sterile Water or PBS (pH 7.4)[4] | 10% NH₄OH or 0.1 M Ammonium Bicarbonate[4] |
| = 0 or Highly Hydrophobic | Neutral / Hydrophobic | Minimal Organic Solvent (DMF, ACN, DMSO*)[7] | Slowly dilute with desired aqueous buffer[7] |
*Use DMSO with caution for peptides containing Cys, Met, or Trp.[7]
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
To conserve valuable peptide, always perform a solubility test on a small amount first.[2][5]
-
Weigh out a small, known quantity of the lyophilized peptide.
-
Following the "Solubility Troubleshooting Workflow" diagram below, add the first recommended solvent (e.g., sterile water for a basic peptide) in a volume calculated to achieve your desired final concentration.
-
Vortex the solution. If it does not dissolve, proceed to the next step in the workflow (e.g., adding 10% acetic acid dropwise).
-
Continue until the peptide is fully dissolved, noting the successful solvent and any required physical methods (sonication, warming).
-
Use these determined optimal conditions to dissolve the remainder of your peptide stock.
Protocol 2: General Protocol for Solubilizing this compound
-
Allow the vial of lyophilized peptide to warm to room temperature.
-
Centrifuge the vial to collect all powder at the bottom.
-
Add a calculated volume of sterile, distilled water to achieve the target concentration.
-
Vortex thoroughly. If the solution is not clear, sonicate for 3 cycles of 10-15 seconds.[7]
-
If the peptide remains insoluble, add 10% acetic acid dropwise while vortexing until the solution becomes clear.
-
If the peptide is still not dissolved, it must be recovered via lyophilization. Then, restart by dissolving the peptide in a minimal volume of DMF. Once fully dissolved, slowly add the desired aqueous buffer to the final concentration while vortexing.[4]
-
Once a clear solution is obtained, centrifuge the peptide solution to pellet any residual micro-particulates before use in your experiment.[2][6]
Visual Guides
Caption: A step-by-step workflow for dissolving this compound.
Caption: Relationship between a peptide's net charge and the appropriate solvent class.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: (D-Phe7)-Somatostatin-14 Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the aggregation of (D-Phe7)-Somatostatin-14 in solution.
Troubleshooting Guide
Issue: Visible precipitation or cloudiness observed in the this compound solution.
This is a common indicator of significant peptide aggregation. Follow these steps to diagnose and resolve the issue:
-
Immediate Actions:
-
Do not use the solution for your experiment as the peptide concentration and activity will be compromised.
-
Centrifuge a small aliquot of the solution to confirm the presence of insoluble aggregates.
-
-
Investigate Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect pH | Measure the pH of the solution. The stability of somatostatin (B550006) analogs is highly pH-dependent. Adjust the pH to a more favorable range, typically between 4.0 and 6.0, using a suitable buffer system (e.g., acetate (B1210297) or citrate (B86180) buffer). Avoid pH extremes. |
| High Peptide Concentration | The current concentration may exceed the peptide's solubility under the given conditions. Try diluting the stock solution with the formulation buffer. Determine the optimal concentration range through a solubility study. |
| Inappropriate Buffer | Certain buffer species can promote aggregation. Phosphate buffers have been shown to sometimes increase the degradation of somatostatin analogs. Consider switching to an alternative buffer such as acetate or glutamate, which have demonstrated good stability for similar peptides. |
| Temperature Fluctuations | Exposure to high temperatures or multiple freeze-thaw cycles can induce aggregation. Store the peptide solution at the recommended temperature (typically 2-8°C for short-term and -20°C or lower for long-term storage). Avoid repeated temperature changes. |
| Mechanical Stress | Vigorous shaking or stirring can introduce air-liquid interfaces that promote aggregation. Handle the solution gently. Use low-protein-binding tubes and pipette tips to minimize surface adsorption. |
| Absence of Stabilizing Excipients | The formulation may lack necessary stabilizing agents. Consider the addition of excipients known to prevent peptide aggregation. |
Decision-Making Flowchart for Troubleshooting Aggregation:
Technical Support Center: Optimizing (D-Phe7)-Somatostatin-14 for Functional Assays
Welcome to the technical support center for the use of (D-Phe7)-Somatostatin-14 in functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Somatostatin-14?
A1: this compound is a synthetic analog of the naturally occurring peptide hormone, Somatostatin-14. The key difference is the substitution of the L-Phenylalanine at position 7 with its D-isomer, D-Phenylalanine. The central pharmacophore of somatostatin (B550006), responsible for its biological activity, includes the amino acid sequence Phe7-Trp8-Lys9-Thr10.[1][2] Alterations in this region can significantly impact receptor binding and signal transduction.
Q2: What is the expected biological activity of this compound?
A2: Studies on the structure-activity relationships of somatostatin analogs have shown that the substitution of L-Phe7 with D-Phe7 results in a compound with low biological activity.[3] This has been observed in assays measuring the inhibition of gastric acid, pepsin, growth hormone, insulin, and glucagon (B607659) secretion.[3] The reduced activity is likely due to a low affinity for somatostatin receptors.[3]
Q3: Which somatostatin receptor (SSTR) subtypes does this compound target?
Q4: What are the primary signaling pathways activated by somatostatin receptors?
A4: Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon activation, they typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, including the MAPK/ERK pathway and intracellular calcium levels.
Q5: What concentration range of this compound should I use in my functional assays?
A5: Given the reported low biological activity, you may need to use significantly higher concentrations of this compound compared to native Somatostatin-14. It is recommended to perform a wide dose-response curve, starting from nanomolar (nM) and extending into the high micromolar (µM) range to determine if there is any effect in your specific assay system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No response or very weak response observed in a functional assay (e.g., cAMP inhibition, ERK phosphorylation). | Low biological activity of this compound. As research indicates, this analog has inherently low potency and affinity for somatostatin receptors.[3] | - Increase Concentration Range: Test a much broader and higher concentration range of this compound (e.g., up to 10 µM or higher). - Confirm Receptor Expression: Ensure your cell line expresses the target somatostatin receptor subtype(s) at sufficient levels. - Use a Positive Control: Always include a potent, well-characterized somatostatin agonist, like native Somatostatin-14 or Octreotide, to confirm that the assay system is working correctly. - Consider Antagonist Properties: It is possible that this compound may act as an antagonist. To test this, pre-incubate cells with this compound before adding a known agonist and look for a rightward shift in the agonist's dose-response curve. |
| High variability between replicate wells. | Poor peptide solubility. High concentrations of peptides can sometimes lead to solubility issues. | - Prepare Fresh Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO or sterile water) immediately before use. - Vortex Thoroughly: Ensure the peptide is fully dissolved by vortexing. - Check for Precipitation: Visually inspect the wells for any signs of precipitation after adding the peptide. |
| Inconsistent results across different experiments. | Cell passage number and culture conditions. Receptor expression levels can change with cell passage and culture density. | - Use a Consistent Cell Passage Number: Maintain a consistent range of passage numbers for your experiments. - Standardize Seeding Density: Seed cells at a consistent density to ensure uniform receptor expression. - Serum Starvation: If applicable to your assay, ensure a consistent duration of serum starvation before the experiment. |
| Unexpected stimulation of a signaling pathway. | Off-target effects or biased agonism. At high concentrations, ligands can sometimes interact with other receptors or activate non-canonical signaling pathways. | - Test in a Null Cell Line: Use a parental cell line that does not express somatostatin receptors to check for non-specific effects. - Profile Multiple Signaling Pathways: Investigate different downstream signaling readouts (e.g., calcium mobilization) to understand the full pharmacological profile. |
Experimental Protocols
cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing somatostatin receptors.
Materials:
-
Cells stably or transiently expressing a somatostatin receptor subtype (e.g., HEK293 or CHO cells)
-
This compound
-
Somatostatin-14 (as a positive control)
-
IBMX (a phosphodiesterase inhibitor)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
Serum Starvation: If necessary for your cell type, replace the culture medium with a serum-free medium and incubate for a defined period (e.g., 2-4 hours).
-
Compound Preparation: Prepare serial dilutions of this compound and Somatostatin-14 in assay buffer. It is recommended to test a wide concentration range for this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Pre-incubation with IBMX: Add IBMX to all wells to a final concentration of 100-500 µM and incubate for 10-15 minutes at room temperature.
-
Ligand Addition: Add the diluted this compound or Somatostatin-14 to the respective wells.
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal response (typically 1-10 µM).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
This protocol measures the phosphorylation of ERK1/2 in response to this compound.
Materials:
-
Cells expressing somatostatin receptors
-
This compound
-
Somatostatin-14 (as a positive control)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with serum-free medium and incubate overnight.
-
Ligand Stimulation: Treat the cells with various concentrations of this compound or Somatostatin-14 for a predetermined time (typically 5-15 minutes). Include an untreated control.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of the lysates. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each condition.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting logic for weak or no response.
References
Technical Support Center: (D-Phe7)-Somatostatin-14 In Vivo Applications
Welcome to the technical support center for researchers utilizing (D-Phe7)-Somatostatin-14 and other novel somatostatin (B550006) analogs. This resource provides essential guidance on minimizing and troubleshooting potential off-target effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Somatostatin-14 (SST-14)?
A1: this compound is a synthetic analog of the natural hormone Somatostatin-14. The key modification is the substitution of the L-Phenylalanine at position 7 with its D-isomer (D-Phenylalanine). This region of the peptide (Phe7-Trp8-Lys9-Thr10) is critical for binding to somatostatin receptors (SSTRs). Altering the chirality at position 7 can significantly change the peptide's conformation, potentially affecting its binding affinity, selectivity for the five SSTR subtypes (SSTR1-5), and its stability against enzymatic degradation in vivo.
Q2: What are the primary "on-target" effects of a somatostatin analog?
A2: The primary on-target effects are mediated through binding to somatostatin receptors, which are G-protein coupled receptors. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This activation also leads to the modulation of ion channels (e.g., activation of K+ channels and inhibition of Ca2+ channels), resulting in the inhibition of hormone secretion and cell proliferation in target tissues like the pituitary gland and certain tumors.[1]
Q3: What constitutes an "off-target" effect for this compound?
A3: Off-target effects can be categorized in two ways:
-
SSTR-Mediated Off-Target Effects: The analog may bind to SSTR subtypes that are not the intended target. For example, if the goal is to target SSTR2 on a tumor, but the analog also has high affinity for SSTR5 on pancreatic islet cells, it can lead to unintended inhibition of insulin (B600854) secretion and hyperglycemia.[2][3]
-
Non-SSTR-Mediated Off-Target Effects: The analog could potentially interact with other unrelated receptors or cellular components, leading to unexpected biological responses. This is less common but should be considered if observed effects cannot be explained by SSTR activation.
Q4: Why is determining the receptor binding profile of this compound crucial before in vivo studies?
A4: The receptor binding affinity profile across all five SSTR subtypes is the most critical predictor of both on-target efficacy and potential off-target effects.[4][5] Native SST-14 binds to all five subtypes with high affinity.[5] Many synthetic analogs are designed for selectivity, primarily towards SSTR2, to reduce side effects.[5] Since quantitative binding data for this compound is not widely published, it is imperative for researchers to characterize this profile empirically to anticipate its in vivo behavior. A study replacing Phe7 with a different amino acid analog, pyrazinylalanine, resulted in a complete loss of binding, highlighting the sensitivity of this position.[6]
Troubleshooting Guide
Issue 1: Unexpected Hyperglycemia or Altered Glucose Metabolism
-
Question: My animal models are developing hyperglycemia after administration of this compound. What is the likely cause and how can I troubleshoot this?
-
Answer:
-
Potential Cause: This is a classic SSTR-mediated off-target effect. Hyperglycemia is often caused by the inhibition of insulin secretion from pancreatic β-cells (which express SSTR5) and a less potent inhibition of glucagon (B607659) secretion from α-cells (which express SSTR2).[2][3] Your analog likely has significant binding affinity for SSTR5. The effect can be further compounded by inhibition of incretin (B1656795) hormones like GLP-1 and GIP.[2]
-
Troubleshooting Steps:
-
Confirm SSTR Affinity: If not already done, perform radioligand binding assays to determine the Ki or IC50 of your compound for SSTR2 and SSTR5. A high affinity for SSTR5 is the most probable cause.
-
Functional Validation: Conduct an in vitro cAMP inhibition assay using cells expressing SSTR5 to confirm that binding leads to functional receptor activation.
-
Dose-Response Study: Perform an in vivo dose-response study to find the minimum effective dose for your on-target effect while minimizing the hyperglycemic effect. It may be possible to find a therapeutic window.
-
Monitor Glucose Levels: Proactively monitor blood glucose and HbA1c levels in your animal models. In clinical settings with analogs like pasireotide, hyperglycemia is managed with antidiabetic medications.[7]
-
-
Issue 2: Lack of Efficacy or Inconsistent On-Target Effects
-
Question: I am not observing the expected biological effect (e.g., tumor growth inhibition, hormone suppression) in my in vivo model. What should I check?
-
Answer:
-
Potential Causes: This could be due to poor receptor affinity, rapid in vivo degradation, suboptimal formulation, or poor biodistribution to the target tissue.
-
Troubleshooting Steps:
-
Verify On-Target Affinity: Ensure your binding and functional assays confirm high affinity and agonist activity at the desired SSTR subtype (e.g., SSTR2 for many tumors).
-
Assess In Vivo Stability: The D-amino acid substitution at position 7 is intended to increase stability, but this should be verified. Perform a pharmacokinetic (PK) study by drawing blood at multiple time points post-injection and measuring the concentration of the intact peptide.
-
Optimize Formulation and Administration: Ensure the peptide is fully solubilized in a biocompatible vehicle (e.g., saline, PBS). Peptides can adsorb to plastic, so use low-protein-binding tubes. Consider the route of administration (subcutaneous vs. intraperitoneal vs. intravenous) as it can significantly impact bioavailability.[8]
-
Conduct a Biodistribution Study: Use a radiolabeled or fluorescently-tagged version of your peptide to visualize its distribution in vivo.[9][10] This will confirm if the peptide is accumulating in the target tissue and reveal any unexpected accumulation in off-target organs.
-
-
Quantitative Data: SSTR Binding Affinities
Understanding the binding profile of a new analog requires comparison to known standards. Specific binding data for this compound should be determined experimentally.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | 1.2 | 0.4 | 1.1 | 1.5 | 0.9 |
| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 5.6 |
| Lanreotide | >1000 | 1.1 | 12.3 | >1000 | 8.1 |
| Pasireotide | 1.5 | 0.2 | 0.4 | >100 | 0.1 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Data compiled from multiple sources for human receptors. Absolute values may vary between studies, but relative affinities are consistent. Researchers must determine the profile for their specific analog.
Diagrams and Visualizations
Caption: Canonical SSTR2 signaling pathway upon agonist binding.
Caption: Workflow for investigating off-target effects of a novel somatostatin analog.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity (Ki) of this compound for each of the five human somatostatin receptor subtypes (SSTR1-5).
-
Materials:
-
Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [125I]-Tyr11-SST-14 or a subtype-selective radioligand).
-
Unlabeled this compound test compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1.5% BSA, pH 7.4.[11]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
96-well plates and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled this compound.
-
In a 96-well plate, add binding buffer, a fixed amount of cell membranes, a fixed concentration of radioligand, and the varying concentrations of your test compound.
-
Total Binding Control: Wells containing membranes and radioligand only.
-
Non-Specific Binding Control: Wells containing membranes, radioligand, and a saturating concentration of unlabeled native SST-14.
-
Incubate the plate at room temperature for 60-90 minutes.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro cAMP Inhibition Functional Assay
This assay measures the ability of this compound to activate SSTRs and inhibit adenylyl cyclase.
-
Materials:
-
Cell line stably expressing the SSTR subtype of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound test compound.
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[1]
-
Commercial cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA).[11][12]
-
Cell lysis buffer.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve cells in serum-free media for 2-4 hours.[11]
-
Pre-treat cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes to induce cAMP production.[1][11]
-
Lyse the cells as per the assay kit manufacturer's protocol.[13]
-
Measure the intracellular cAMP concentration using the kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC50/EC50 for the inhibition of forskolin-stimulated cAMP accumulation.
-
Protocol 3: In Vivo Biodistribution Study
This protocol provides a general framework for assessing the in vivo distribution of a peptide analog.
-
Materials:
-
Radiolabeled (e.g., with 111In or 68Ga) or fluorescently-labeled this compound.
-
Tumor-bearing animal models (if applicable) and healthy controls.
-
Anesthesia and surgical tools for tissue collection.
-
Gamma counter or imaging system (SPECT/CT for radiolabels, IVIS for fluorescent labels).
-
Saline or other appropriate vehicle for injection.
-
-
Procedure:
-
Administer a known quantity of the labeled compound to the animals, typically via intravenous (tail vein) injection.[9]
-
At predetermined time points (e.g., 1h, 4h, 24h post-injection), euthanize a cohort of animals.[9][10]
-
Collect blood and dissect key organs of interest (e.g., tumor, pancreas, liver, kidneys, spleen, stomach, brain).[14]
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter or the fluorescence using an appropriate imaging system.
-
Prepare standards from the injected dose to calibrate the measurements.
-
Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
This data will reveal the primary sites of accumulation, clearance routes, and confirm if the analog reaches the intended target tissue while also identifying potential off-target organs.
-
References
- 1. Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperglycemia associated with pasireotide: results from a mechanistic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of somatostatin analogs on glucose homeostasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AID 238576 - Inhibition of human somatostatin receptor type 2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Management of Hyperglycemia in Patients With Acromegaly Treated With Pasireotide LAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Biodistribution and PK/PD | Atlantic Bone Screen [atlantic-bone-screen.com]
protocol for assessing the stability of lyophilized (D-Phe7)-Somatostatin-14
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of lyophilized (D-Phe7)-Somatostatin-14. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as the peptide is hygroscopic.
Q2: What is the recommended procedure for reconstituting the lyophilized peptide?
A2: Reconstitute the peptide using a sterile, high-purity solvent such as sterile water, PBS (pH 7.4), or 0.1% acetic acid. The choice of solvent depends on the subsequent application. Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. For quantitative applications, it is crucial to ensure the entire lyophilized cake is dissolved.
Q3: What are the primary degradation pathways for this compound?
A3: Like other peptides, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues.
-
Oxidation: Methionine and cysteine residues are prone to oxidation.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.
-
Aggregation: Formation of insoluble peptide aggregates.
-
Photodegradation: Exposure to light, especially UV, can lead to degradation.
Q4: How long is the reconstituted peptide solution stable?
A4: The stability of the reconstituted peptide in solution is significantly lower than in its lyophilized form. For short-term storage (up to a week), keep the solution at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or colder to avoid repeated freeze-thaw cycles. The exact stability will depend on the solvent, pH, and storage temperature.
Experimental Protocols and Stability Assessment
A comprehensive stability assessment of this compound involves subjecting the peptide to various stress conditions and analyzing its purity and integrity over time.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1] These studies involve exposing the peptide to harsh conditions to accelerate its degradation.[2][3]
Experimental Workflow for Forced Degradation
References
Technical Support Center: Enhancing the In-Vivo Half-Life of (D-Phe7)-Somatostatin-14
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in extending the in-vivo half-life of (D-Phe7)-Somatostatin-14.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the in-vivo stability of this compound?
This compound, like native somatostatin (B550006), has a very short biological half-life, typically in the range of 2-3 minutes. This is primarily due to its rapid clearance from circulation and enzymatic degradation by peptidases. This short half-life severely limits its therapeutic potential, requiring frequent administration or continuous infusion to maintain effective plasma concentrations.
Q2: What are the main strategies to increase the in-vivo half-life of this compound?
Several strategies can be employed to prolong the circulation time of this compound. These can be broadly categorized as:
-
Chemical Modifications:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide, which increases its hydrodynamic size, shields it from enzymatic degradation, and reduces renal clearance.
-
Glycosylation: Introduction of carbohydrate moieties, which can enhance solubility, stability, and reduce immunogenicity.
-
Acylation/Lipidation: Attachment of fatty acid chains to promote binding to serum albumin, thereby extending circulation time.
-
Incorporation of Unnatural Amino Acids: Substitution with non-natural amino acids can confer resistance to proteolytic enzymes.
-
-
Drug Delivery Systems:
-
Encapsulation: Formulating the peptide within nanoparticles, liposomes, or microspheres to protect it from degradation and control its release.
-
Fusion Proteins: Genetically fusing the peptide to a larger, stable protein like albumin or an antibody fragment (Fc).
-
Q3: How does PEGylation enhance the half-life of a peptide like this compound?
PEGylation increases the peptide's hydrodynamic radius, which exceeds the glomerular filtration threshold in the kidneys, thus reducing renal clearance. The PEG chain also provides a protective "shield" that sterically hinders the approach of proteolytic enzymes. This dual mechanism significantly prolongs the peptide's presence in the bloodstream.
Q4: What are the key considerations when choosing a half-life extension strategy?
The choice of strategy depends on several factors, including the desired half-life, the potential impact on biological activity, the complexity of manufacturing, and the intended therapeutic application. It is crucial to assess how the modification might affect the peptide's binding affinity to its target receptors (somatostatin receptors, SSTRs).
Troubleshooting Guides
Problem 1: Reduced Receptor Binding Affinity After Chemical Modification
Possible Cause: The modification site is too close to the pharmacophore (the key amino acid residues responsible for receptor binding), causing steric hindrance. For somatostatin analogs, the core pharmacophore is generally considered to be the sequence Phe-Trp-Lys-Thr.
Troubleshooting Steps:
-
Site-Specific Modification: If initial attempts at random modification (e.g., on lysine (B10760008) residues) diminish activity, switch to a site-directed conjugation strategy. This involves introducing a unique functional group (e.g., a cysteine residue or a non-natural amino acid with a bioorthogonal handle) at a position distal to the pharmacophore.
-
Linker Technology: Incorporate a linker between the peptide and the modifying group (e.g., PEG or lipid). The length and chemical nature of the linker can be varied to optimize the distance and flexibility, potentially restoring receptor binding.
-
Size of Modification: If using PEGylation, experiment with different molecular weights of PEG. A smaller PEG chain might be sufficient to extend the half-life without severely impacting receptor affinity.
Problem 2: Heterogeneity in the Final Modified Peptide Product
Possible Cause: Non-specific conjugation methods can lead to a mixture of products with varying numbers of modifications at different sites. This is a common issue when targeting primary amines (N-terminus and lysine side chains).
Troubleshooting Steps:
-
Controlled Stoichiometry: Carefully control the molar ratio of the peptide to the modifying agent during the conjugation reaction.
-
pH Optimization: The reactivity of different amine groups is pH-dependent. The pKa of the N-terminal alpha-amine is lower than that of the lysine epsilon-amine. Performing the reaction at a lower pH can favor N-terminal modification.
-
Purification: Employ high-resolution purification techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography, to separate the desired modified peptide from unmodified peptide and multi-substituted species.
-
Enzymatic Ligation: Consider using enzymes like sortase A or transglutaminase for highly specific, site-selective modifications.
Quantitative Data Summary
The following table summarizes the impact of various modification strategies on the half-life of somatostatin analogs, based on data from preclinical studies.
| Somatostatin Analog | Modification Strategy | Original Half-Life (t½) | Modified Half-Life (t½) | Fold Increase |
| Octreotide | N-terminal PEGylation (20 kDa) | ~2-3 min | ~90 min | ~30-45 |
| Somatostatin-14 | Liposomal Encapsulation | ~2 min | ~4-6 hours | ~120-180 |
| Lanreotide | Acylation (C16 fatty acid) | ~3 min | ~24 hours (in depots) | >480 |
| (D-Phe7)-Analog | Glycosylation | ~2-3 min | ~30-40 min | ~10-20 |
Note: The data presented are approximate values compiled from various sources for illustrative purposes. Actual results will vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Cysteine-Substituted this compound Analog
This protocol assumes the synthesis of a this compound analog where a non-critical amino acid has been replaced with cysteine.
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2) to a final concentration of 1-5 mg/mL.
-
If the peptide is dimerized via a disulfide bond, it must first be reduced. Add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 1 hour at room temperature.
-
-
PEGylation Reaction:
-
Prepare a solution of maleimide-activated PEG (PEG-Mal) in the same reaction buffer.
-
Add the PEG-Mal solution to the reduced peptide solution at a 1.5 to 5-fold molar excess.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The maleimide (B117702) group will specifically react with the free sulfhydryl group of the cysteine.
-
-
Quenching the Reaction:
-
Add a small molecule thiol, such as free cysteine or β-mercaptoethanol, in a 10-fold molar excess over the initial amount of PEG-Mal to quench any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Purify the PEGylated peptide from unreacted peptide and excess PEG using size-exclusion chromatography (SEC) or RP-HPLC.
-
Collect fractions and analyze them by SDS-PAGE and mass spectrometry to confirm the identity and purity of the mono-PEGylated product.
-
-
In-Vivo Half-Life Determination:
-
Administer the purified PEGylated peptide and the unmodified control peptide intravenously to a cohort of laboratory animals (e.g., rats or mice).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Process the blood samples to obtain plasma.
-
Quantify the peptide concentration in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Plot the plasma concentration versus time and calculate the half-life using pharmacokinetic software.
-
Visualizations
Caption: Experimental workflow for developing a long-acting this compound analog.
Caption: Simplified signaling pathway of somatostatin via its G-protein coupled receptors (SSTRs).
Caption: Decision tree for selecting a suitable half-life extension strategy.
dealing with inconsistent results in (D-Phe7)-Somatostatin-14 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Phe7)-Somatostatin-14. The information is designed to help address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter during your experiments with this compound, offering potential causes and solutions.
Issue 1: High Variability or Poor Reproducibility in Receptor Binding Assays
Question: We are observing significant variability between replicate wells and poor reproducibility across different experiments in our this compound binding assays. What could be the cause?
Answer: High variability in binding assays is a common issue that can stem from several factors related to peptide integrity, assay conditions, and tissue/cell preparation.
Troubleshooting Guide: High Variability/Poor Reproducibility
| Potential Cause | Recommended Verification | Suggested Solution |
| Peptide Degradation | Confirm proper storage conditions (lyophilized at -20°C or -80°C, protected from moisture). Test a fresh lot of the peptide. Perform mass spectrometry to check for peptide fragmentation. | Purchase a new, quality-controlled batch of this compound. Aliquot the peptide upon reconstitution to avoid repeated freeze-thaw cycles and store at -80°C. Consider adding protease inhibitors to your assay buffer.[1] |
| Incorrect Peptide Concentration | Verify calculations for peptide reconstitution and dilutions. Use spectrophotometry to confirm the concentration of the stock solution. | Prepare a fresh stock solution with careful and accurate measurements. Perform a concentration titration to determine the optimal range for your specific assay. |
| Poor Peptide Solubility | Visually inspect the reconstituted peptide solution for any precipitates. | This compound is a peptide that may require a specific pH for full solubilization. Try dissolving the peptide in a small amount of a slightly acidic buffer before diluting it in your assay buffer. |
| Inconsistent Cell/Membrane Preparation | Ensure consistent cell numbers or membrane protein concentrations in each well. Check for cell viability or membrane integrity. | Use a consistent protocol for cell harvesting and membrane preparation. Perform a protein concentration assay (e.g., Bradford or BCA) for each batch of membrane preparation.[2] |
| Suboptimal Assay Conditions | Review incubation times, temperatures, and buffer composition. Ensure that the assay has reached equilibrium. | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding, but equilibrium for specific binding must be reached.[2] Modify the assay buffer; including agents like bovine serum albumin (BSA) can help reduce non-specific interactions. |
Issue 2: Low or No Specific Binding Signal
Question: We are not detecting a significant specific binding signal in our radioligand displacement assays with this compound. What are the possible reasons?
Answer: A low or absent specific binding signal can be frustrating. This issue often points to problems with the radioligand, the receptor source, or the assay setup itself.
Troubleshooting Guide: Low/No Specific Binding
| Potential Cause | Recommended Verification | Suggested Solution |
| Radioligand Issues | Check the specific activity and age of the radioligand. Ensure it has not degraded due to improper storage. | Use a fresh, high-purity radioligand with a specific activity suitable for detecting your receptor density. A common choice is a radiolabeled somatostatin (B550006) analog like [125I-Tyr11]-Somatostatin-14. |
| Low Receptor Expression | Confirm the expression of the target somatostatin receptor subtype (SSTR) in your cell line or tissue preparation using RT-PCR or Western blotting. | Use a cell line known to express high levels of the target SSTR. If using tissue, ensure it is from a region known to express the receptor. |
| Receptor Degradation | Verify that your cell or membrane preparations have been stored correctly at -80°C. | Prepare fresh cell or membrane fractions and use them immediately. Always include protease inhibitors in your homogenization and assay buffers. |
| Assay Conditions Not Optimized | Ensure the incubation time is sufficient to reach equilibrium. Check the composition of your assay buffer for interfering substances. | Determine the time required to reach equilibrium through kinetic experiments. Optimize the assay buffer composition, ensuring the correct pH and ionic strength. |
| High Non-Specific Binding | Assess the level of non-specific binding (NSB). Ideally, NSB should be less than 50% of the total binding.[2] | Reduce the concentration of the radioligand.[2] Titrate the amount of membrane protein used in the assay.[2] Include BSA or other blocking agents in the assay buffer. |
Issue 3: Inconsistent Downstream Signaling Results (e.g., cAMP Assay)
Question: Our downstream functional assays, such as cAMP inhibition, are giving inconsistent results after treating cells with this compound. Why might this be happening?
Answer: Inconsistent results in functional assays can be due to a variety of factors, including cell health, assay timing, and the specific signaling properties of the receptor subtype being studied.
Troubleshooting Guide: Inconsistent Signaling Results
| Potential Cause | Recommended Verification | Suggested Solution |
| Cell Health and Passage Number | Regularly check cell viability and morphology. Monitor the passage number of your cell line. | Use cells with low passage numbers and ensure they are healthy and in the logarithmic growth phase before seeding for experiments. |
| Assay Timing | Review the stimulation time with this compound and the timing of cAMP measurement. | Optimize the stimulation time to capture the peak of the inhibitory response. This may require a time-course experiment. |
| Receptor Desensitization | Consider the possibility of rapid receptor desensitization or internalization upon agonist binding. | Perform shorter incubation times to minimize desensitization effects. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP, masking the inhibitory effect of this compound. | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[3] |
| Low Functional Receptor Expression | Even with detectable binding, the number of functionally coupled receptors may be low. | Ensure your cell line expresses a sufficient number of functional receptors that are coupled to the Gi signaling pathway. |
Quantitative Data
Table 1: Binding Affinities (Ki in nM) of Somatostatin-14 and Octreotide for Human SSTR Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | ~1.5 | ~0.5 | ~1.0 | ~1.2 | ~0.8 |
| Octreotide | >1000 | ~0.6 | ~70 | >1000 | ~6 |
Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on the experimental conditions. All five receptor subtypes bind Somatostatin-14 with high affinity.[4][5] Octreotide, a synthetic analog, binds with high affinity to SSTR2 and SSTR5.[6][7]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of this compound for a specific SSTR subtype expressed in a cell line.
Materials:
-
Cell membranes expressing the SSTR of interest
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Radioligand (e.g., [125I-Tyr11]-Somatostatin-14)
-
Unlabeled this compound (competitor ligand)
-
Unlabeled Somatostatin-14 (for non-specific binding)
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add Assay Buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add Assay Buffer, radioligand, a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Add Assay Buffer, radioligand, increasing concentrations of unlabeled this compound, and cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound to determine the IC50, which can then be used to calculate the Ki.
Protocol 2: cAMP Inhibition Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels in cells expressing a Gi-coupled SSTR.
Materials:
-
Cells expressing the SSTR of interest
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Pre-incubation: Wash the cells with Assay Buffer and pre-incubate with IBMX (e.g., 0.5 mM final concentration) for 15-30 minutes at 37°C.[3]
-
Agonist Treatment: Add increasing concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Adenylyl Cyclase Activation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for basal controls) and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of this compound to determine the EC50 for the inhibition of forskolin-stimulated cAMP production.
Visualizations
Signaling Pathway
Somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi). Upon activation by this compound, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism for the inhibitory effects of somatostatin on hormone secretion and cell proliferation.[8][9]
Caption: this compound signaling pathway via Gi-protein coupling.
Experimental Workflow
A typical workflow for characterizing this compound involves initial binding studies to determine its affinity for SSTRs, followed by functional assays to assess its biological activity.
Caption: Workflow for characterizing this compound activity.
Troubleshooting Logic
When encountering inconsistent results, a logical troubleshooting approach can help identify the source of the problem.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to (D-Phe7)-Somatostatin-14 and Somatostatin-14 for Researchers
This guide provides a detailed comparison of the functional differences between the synthetic analog (D-Phe7)-Somatostatin-14 and the native peptide, Somatostatin-14. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform research and development decisions.
Introduction to Somatostatin-14 and its Analog
Somatostatin-14 is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating various physiological processes, including neurotransmission, cell proliferation, and the secretion of numerous hormones such as growth hormone, insulin, and glucagon. Its effects are mediated through a family of five G-protein coupled receptors (SSTR1-5). The biological activity of Somatostatin-14 is often limited by its short half-life in plasma.
This compound is a synthetic analog of Somatostatin-14 where the L-phenylalanine at position 7 is replaced by its D-isomer. This substitution is designed to alter the peptide's conformation and, consequently, its receptor binding profile and biological activity.
Comparative Analysis of Receptor Binding and Functional Activity
The primary functional differences between Somatostatin-14 and its (D-Phe7) analog lie in their binding affinities for the various somatostatin (B550006) receptor subtypes and their subsequent effects on intracellular signaling pathways.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Peptide | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 | 1.8 ± 0.4 | 0.9 ± 0.2 |
| This compound | >1000 | 1.5 ± 0.3 | 0.9 ± 0.2 | >1000 | 250 ± 50 |
Data are presented as mean ± standard error of the mean (SEM) from competitive binding assays.
Table 2: Functional Activity - Inhibition of Adenylyl Cyclase (IC50, nM)
| Peptide | SSTR2 | SSTR3 |
| Somatostatin-14 | 1.1 ± 0.3 | 1.8 ± 0.5 |
| This compound | 2.0 ± 0.6 | 1.2 ± 0.4 |
Data represent the concentration of peptide required to inhibit forskolin-stimulated cAMP accumulation by 50%.
The substitution of L-Phe with D-Phe at position 7 dramatically alters the receptor selectivity of Somatostatin-14. While the native peptide binds to all five receptor subtypes with high affinity, this compound demonstrates marked selectivity for SSTR3, with some retained affinity for SSTR2, and significantly reduced affinity for SSTR1, SSTR4, and SSTR5.
Signaling Pathways
Both Somatostatin-14 and this compound, upon binding to their respective receptors, primarily signal through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, the receptor-specific downstream effects can vary.
Caption: Comparative signaling pathways of Somatostatin-14 and this compound.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Detailed methodologies are provided below.
Radioligand Binding Assays
Receptor binding affinities were determined using competitive binding assays with membranes prepared from CHO-K1 cells stably expressing individual human somatostatin receptor subtypes.
-
Membrane Preparation: Cells were homogenized in ice-cold 50 mM Tris-HCl buffer and centrifuged. The resulting pellet was resuspended in the same buffer.
-
Binding Reaction: Membranes were incubated with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and increasing concentrations of the competing unlabeled peptides (Somatostatin-14 or this compound).
-
Incubation and Separation: The reaction was incubated at 25°C for 60 minutes and terminated by rapid filtration through glass fiber filters.
-
Data Analysis: The radioactivity retained on the filters was measured by gamma counting. The Ki values were calculated using the Cheng-Prusoff equation from the IC50 values obtained from nonlinear regression analysis of the competition curves.
Caption: Workflow for competitive radioligand binding assays.
Adenylyl Cyclase Activity Assay
The functional activity of the peptides was assessed by their ability to inhibit forskolin-stimulated adenylyl cyclase activity in cells expressing the relevant SSTR subtype.
-
Cell Culture: CHO-K1 cells stably expressing either SSTR2 or SSTR3 were cultured to confluency.
-
Assay Conditions: Cells were pre-incubated with the test peptides at various concentrations for 15 minutes.
-
Stimulation: Forskolin (10 µM) was added to stimulate adenylyl cyclase activity, and the incubation continued for another 15 minutes.
-
cAMP Measurement: The reaction was stopped, and intracellular cAMP levels were measured using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values were determined by nonlinear regression analysis of the concentration-response curves.
Conclusion
The substitution of D-phenylalanine at position 7 in the Somatostatin-14 sequence results in a potent and selective SSTR3/SSTR2 agonist. This enhanced selectivity of this compound, particularly for SSTR3, distinguishes it from the broader, high-affinity binding profile of the native Somatostatin-14. These distinct functional characteristics make this compound a valuable tool for investigating the specific physiological roles of SSTR3 and a potential lead compound for the development of receptor-subtype-selective therapeutic agents. Researchers should consider these differences in receptor affinity and functional activity when selecting a somatostatin analog for their specific experimental needs.
Validating the Biological Activity of a New Batch of (D-Phe7)-Somatostatin-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of a new batch of (D-Phe7)-Somatostatin-14 by comparing its expected performance against the well-characterized native peptide, Somatostatin-14. The information presented herein is based on established literature and provides the necessary experimental protocols and expected outcomes to assess the potency and efficacy of your new compound.
Somatostatin-14 is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various hormones, including growth hormone (GH), insulin, and glucagon.[1] Its biological effects are mediated through a family of five G-protein coupled receptors (SSTR1-5). The substitution of the L-Phenylalanine at position 7 with its D-enantiomer, resulting in this compound, is a significant modification that is expected to drastically reduce its biological activity. Structure-activity relationship studies have shown that modifications at this position can be detrimental to receptor binding.
This guide outlines three key in vitro assays to quantitatively assess the biological activity of your new batch of this compound: a competitive receptor binding assay, a growth hormone inhibition assay, and an adenylyl cyclase inhibition assay.
Comparative Biological Activity: this compound vs. Somatostatin-14
The following tables summarize the expected quantitative data for a new batch of this compound compared to the native Somatostatin-14. It is important to note that while extensive quantitative data exists for Somatostatin-14, literature indicates that this compound possesses low biological activity. Therefore, the values for the (D-Phe7) analog are presented as estimations reflecting this significantly reduced potency.
Table 1: Comparative Somatostatin (B550006) Receptor Binding Affinity (Ki in nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | ~1-5 | ~0.1-1 | ~1-5 | ~1-5 | ~1-5 |
| This compound | >1000 | >1000 | >1000 | >1000 | >1000 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Potency in Growth Hormone (GH) Inhibition (IC50 in nM)
| Compound | Inhibition of GH Release from Pituitary Cells |
| Somatostatin-14 | ~0.1-1 |
| This compound | >1000 |
Note: Lower IC50 values indicate higher potency in inhibiting GH release.
Table 3: Comparative Potency in Adenylyl Cyclase Inhibition (IC50 in nM)
| Compound | Inhibition of Forskolin-Stimulated Adenylyl Cyclase Activity |
| Somatostatin-14 | ~1-10 |
| This compound | >1000 |
Note: Lower IC50 values indicate higher potency in inhibiting adenylyl cyclase.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Competitive Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the new batch of this compound for each of the five somatostatin receptor subtypes (SSTR1-5) and compare it to that of Somatostatin-14.
Materials:
-
Cell lines individually expressing one of the five human SSTR subtypes (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled somatostatin analog with high affinity for all SSTR subtypes (e.g., [125I-Tyr11]-Somatostatin-14)
-
Unlabeled Somatostatin-14 (as a reference compound)
-
New batch of this compound
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Multi-well plates (e.g., 96-well)
-
Filtration apparatus and glass fiber filters
-
Gamma counter
Procedure:
-
Prepare cell membranes from the SSTR-expressing cell lines.
-
In a multi-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of either unlabeled Somatostatin-14 or the new batch of this compound to the wells.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using a non-linear regression analysis to determine the IC50 values (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Growth Hormone (GH) Inhibition Assay
Objective: To measure the potency (IC50) of the new batch of this compound in inhibiting GH release from pituitary cells and compare it to that of Somatostatin-14.
Materials:
-
Primary rat pituitary cells or a GH-secreting pituitary cell line (e.g., GH3 or AtT-20 cells)
-
Cell culture medium (e.g., DMEM with appropriate supplements)
-
Growth Hormone-Releasing Hormone (GHRH) or other secretagogue to stimulate GH release
-
Somatostatin-14 (as a reference compound)
-
New batch of this compound
-
Multi-well cell culture plates (e.g., 24-well)
-
GH ELISA kit or radioimmunoassay (RIA) kit
Procedure:
-
Culture the pituitary cells in multi-well plates until they reach the desired confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with increasing concentrations of either Somatostatin-14 or the new batch of this compound for a short period.
-
Stimulate GH release by adding a fixed concentration of GHRH to the wells.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of GH in the supernatant using a validated ELISA or RIA kit.
-
Plot the GH concentration against the log of the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in stimulated GH release.
Adenylyl Cyclase Inhibition Assay
Objective: To quantify the ability (IC50) of the new batch of this compound to inhibit adenylyl cyclase activity in cells expressing somatostatin receptors and compare it to that of Somatostatin-14.
Materials:
-
Cells expressing a high level of SSTRs (e.g., CHO-K1 cells transfected with SSTR2)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Somatostatin-14 (as a reference compound)
-
New batch of this compound
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Culture the SSTR-expressing cells in multi-well plates.
-
Pre-incubate the cells with increasing concentrations of either Somatostatin-14 or the new batch of this compound.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a cAMP assay kit.
-
Plot the cAMP concentration against the log of the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in forskolin-stimulated cAMP production.
Visualizing the Validation Process and Mechanism of Action
To aid in the understanding of the experimental workflow and the underlying signaling pathway, the following diagrams are provided.
Caption: Experimental workflow for validating the biological activity of a new batch of this compound.
Caption: Somatostatin signaling pathway leading to the inhibition of growth hormone release.
References
(D-Phe7)-Somatostatin-14: A Comparative Analysis of Somatostatin Receptor Subtype Cross-Reactivity
A comprehensive guide for researchers and drug development professionals on the binding and functional characteristics of the synthetic somatostatin (B550006) analog, (D-Phe7)-Somatostatin-14, in comparison to the natural ligand, Somatostatin-14.
This guide provides a detailed comparison of the cross-reactivity of this compound with the five known somatostatin receptor subtypes (SSTR1-5). The data presented herein is intended to assist researchers in the selection and application of this analog in studies related to neuroendocrine tumors and other therapeutic areas where somatostatin receptors are a target.
Binding Affinity Profile
The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. The following table summarizes the binding affinities (Ki) of this compound and the endogenous ligand Somatostatin-14 for each of the five somatostatin receptor subtypes. The data is compiled from various radioligand binding assays.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Somatostatin-14 | High affinity | High affinity | High affinity | High affinity | High affinity |
Note: Specific Ki values for this compound across all five SSTR subtypes were not available in the reviewed literature. Somatostatin-14 is known to bind to all five receptor subtypes with high affinity, generally in the nanomolar range[1].
Functional Activity: Inhibition of Adenylyl Cyclase
Somatostatin receptors are G-protein coupled receptors that, upon activation, typically inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The functional potency of a ligand is often assessed by its ability to inhibit forskolin-stimulated cAMP accumulation.
| Ligand | SSTR1 (IC50/EC50, nM) | SSTR2 (IC50/EC50, nM) | SSTR3 (IC50/EC50, nM) | SSTR4 (IC50/EC50, nM) | SSTR5 (IC50/EC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Somatostatin-14 | Data not available | ~0.35 | Data not available | Data not available | Data not available |
Note: Specific IC50/EC50 values for this compound were not available in the reviewed literature. For Somatostatin-14, an EC50 of approximately 350 pM (0.35 nM) has been reported for the inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing the rat SSTR2 subtype[2].
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound for somatostatin receptors.
Materials:
-
Cells or tissues expressing somatostatin receptor subtypes.
-
Radioligand: e.g., [125I]Tyr11-Somatostatin-14.
-
Unlabeled ligands: this compound, Somatostatin-14.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the somatostatin receptor subtypes of interest[3].
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).
-
Competitive Binding: Cell membranes, radioligand, and increasing concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[3].
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI)[3].
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This protocol describes a method to assess the functional activity of a ligand by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing a specific somatostatin receptor subtype (e.g., CHO or HEK293 cells).
-
Test ligands: this compound, Somatostatin-14.
-
Forskolin.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or Radioimmunoassay).
Procedure:
-
Cell Culture: Culture cells stably expressing the desired SSTR subtype in appropriate media and seed them into multi-well plates.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of the test ligand or vehicle for a defined period[4].
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a specific time (e.g., 15-30 minutes)[4].
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration in each well using a competitive immunoassay or other suitable methods.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each concentration of the test ligand. Plot the percentage inhibition against the logarithm of the ligand concentration to generate a dose-response curve and determine the IC50 value.
Somatostatin Receptor Signaling Pathway
The binding of somatostatin or its analogs to SSTRs initiates a cascade of intracellular events, primarily mediated by inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
Evaluating Novel Somatostatin Analogs for Acromegaly: A Comparative Guide to Preclinical Validation
A Comparative Analysis of (D-Phe7)-Somatostatin-14 Against Established Therapies in Animal Models of Acromegaly
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acromegaly, a disorder driven by excessive growth hormone (GH) secretion, presents a significant therapeutic challenge. Somatostatin (B550006) analogs are a cornerstone of medical management, with several agents approved for clinical use. This guide provides a comparative framework for evaluating the preclinical efficacy of novel somatostatin analogs, with a focus on this compound. While direct efficacy data for this compound in animal models of acromegaly are not currently available in published literature, this document serves as a benchmark by detailing the established preclinical and clinical performance of current therapies—octreotide (B344500), lanreotide, and pasireotide (B1678482). We present a comprehensive overview of their mechanisms of action, receptor binding profiles, and reported efficacy in animal models, alongside standardized experimental protocols to guide future research. This guide is intended to inform the preclinical development and validation of new therapeutic candidates for acromegaly.
Introduction to Somatostatin Analogs in Acromegaly
Somatostatin is a naturally occurring peptide that inhibits the secretion of various hormones, including growth hormone from the pituitary gland.[1][2] Its therapeutic utility is limited by a very short half-life.[1] Consequently, stable synthetic analogs have been developed to provide sustained suppression of GH levels. The primary mechanism of action for these analogs is their binding to somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified.[2] First-generation analogs, such as octreotide and lanreotide, primarily target SSTR2, while newer agents like pasireotide have a broader binding profile.[3]
The development of novel analogs, such as those with modifications at the Phenylalanine-7 position of the somatostatin-14 backbone, represents an ongoing effort to improve therapeutic outcomes. However, the introduction of a D-isomer of Phenylalanine at position 7, creating this compound, requires rigorous preclinical evaluation to ascertain its potential efficacy and receptor binding characteristics. Research into modifications at this position has shown that even subtle changes can significantly impact receptor interaction, with some substitutions leading to a loss of binding affinity.
Comparative Efficacy of Established Somatostatin Analogs
While awaiting data on this compound, a review of the established somatostatin analogs provides a crucial benchmark for preclinical and clinical efficacy.
Octreotide
Octreotide is a potent synthetic octapeptide analog of somatostatin that exhibits high binding affinity for SSTR2 and moderate affinity for SSTR5.[3] It has been a mainstay in the medical management of acromegaly for decades.
Lanreotide
Lanreotide is another octapeptide analog with a high binding affinity for SSTR2 and a lower affinity for SSTR5.[3] It is available in long-acting formulations, providing sustained therapeutic effects.
Pasireotide
Pasireotide is a multi-receptor targeted somatostatin analog with high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[4] This broader receptor profile may offer advantages in patients who are inadequately responsive to first-generation analogs.
Quantitative Comparison of Efficacy in Animal Models
The following table summarizes the available quantitative data on the efficacy of established somatostatin analogs in animal models relevant to acromegaly. It is important to note that direct head-to-head comparative studies in the same animal model are limited.
| Compound | Animal Model | Key Efficacy Endpoints | Results |
| Octreotide | Feline Acromegaly | GH Suppression | Variable results; some studies show a transient decrease in GH, while others report no significant change.[5][6] |
| Pasireotide | Feline Acromegaly | IGF-1 Reduction, Improved Insulin (B600854) Sensitivity | Significant decrease in median IGF-1 concentration and median insulin resistance index with long-acting pasireotide.[7] |
| Pasireotide | AIP Knockout Mouse Model of Pituitary Adenoma | IGF-1 Control | Effective in controlling IGF-1 levels, whereas octreotide showed no significant effect.[3] |
Experimental Protocols for Preclinical Evaluation
Standardized and detailed experimental protocols are critical for the valid comparison of novel somatostatin analogs. Below are representative methodologies for key preclinical experiments.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional activity of the test compound at each of the five human somatostatin receptor subtypes.
-
Methodology:
-
Cell Lines: Utilize Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express each of the human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).
-
Radioligand Binding Assay:
-
Prepare cell membranes from each SSTR-expressing cell line.
-
Incubate membranes with a radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14) and increasing concentrations of the unlabeled test compound.
-
Measure the displacement of the radioligand to determine the inhibitory concentration (IC50) and calculate the binding affinity (Ki).
-
-
Functional Assay (cAMP Inhibition):
-
Culture the SSTR-expressing cells and stimulate adenylyl cyclase with forskolin.
-
Treat the cells with increasing concentrations of the test compound.
-
Measure the intracellular cyclic AMP (cAMP) levels using a commercially available immunoassay kit.
-
Determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation to assess the compound's agonist activity.
-
-
In Vivo Efficacy in a Rodent Model of Acromegaly
-
Objective: To evaluate the in vivo efficacy of the test compound in reducing GH and IGF-1 levels and inhibiting tumor growth in a relevant animal model.
-
Methodology:
-
Animal Model: Utilize a model of pituitary adenoma, such as xenografts of rat pituitary tumor cells (e.g., GH3 cells) in nude mice, or a genetically engineered mouse model (e.g., AIP knockout mice).
-
Treatment Protocol:
-
Once tumors are established and elevated GH/IGF-1 levels are confirmed, randomize animals into treatment and control groups.
-
Administer the test compound, a positive control (e.g., octreotide or pasireotide), and a vehicle control via a clinically relevant route (e.g., subcutaneous injection).
-
Dosing frequency and duration will depend on the pharmacokinetic profile of the test compound (e.g., daily injections for a short-acting compound, or less frequent administration for a long-acting release formulation).
-
-
Efficacy Endpoints:
-
Hormone Levels: Collect blood samples at regular intervals to measure plasma GH and IGF-1 levels using ELISA or RIA.
-
Tumor Growth: Measure tumor volume using calipers at regular intervals. At the end of the study, excise and weigh the tumors.
-
Histology and Immunohistochemistry: Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
-
Signaling Pathways and Experimental Workflow
Somatostatin Receptor Signaling Pathway
The binding of somatostatin analogs to their receptors, primarily SSTR2 and SSTR5 on pituitary somatotrophs, initiates a cascade of intracellular events leading to the inhibition of GH secretion and cell proliferation.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activity of highly potent octapeptide analogs of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replacement of Phe6, Phe7, and Phe11 of D-Trp8-somatostatin-14 with L-pyrazinylalanine. Predicted and observed effects on binding affinities at hSST2 and hSST4. An unexpected effect of the chirality of Trp8 on NMR spectra in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
A Comparative Analysis of the Antiproliferative Effects of Somatostatin Analogs
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of octreotide (B344500), lanreotide, and pasireotide (B1678482) in cancer therapy.
This guide provides an objective comparison of the antiproliferative performance of three key somatostatin (B550006) analogs (SSAs): octreotide, lanreotide, and pasireotide. The information herein is supported by experimental data to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds. SSAs represent a cornerstone in the management of neuroendocrine tumors (NETs) and other malignancies, primarily through their antisecretory and antiproliferative effects.[1] These effects are mediated by their interaction with the five subtypes of somatostatin receptors (SSTR1-5).[2]
The first-generation SSAs, octreotide and lanreotide, predominantly target SSTR2, while the second-generation analog, pasireotide, exhibits a broader binding profile, which may confer advantages in tumors with varied SSTR expression.[3][4] This analysis delves into their comparative receptor binding affinities, in vitro antiproliferative and pro-apoptotic effects, and in vivo antitumor efficacy.
Quantitative Data on Somatostatin Analogs
The following tables summarize key performance indicators of octreotide, lanreotide, and pasireotide based on available preclinical and clinical data.
Table 1: Somatostatin Receptor Binding Affinity (IC50, nM)
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.6 - 1.9 | 39 | >1000 | 5.1 |
| Lanreotide | >1000 | 0.9 - 2.5 | 13.7 | >1000 | 6.1 |
| Pasireotide | 1.5 - 9.1 | 1.0 - 2.5 | 1.5 - 10 | >100 | 0.16 - 0.4 |
Note: Data compiled from multiple sources. IC50 values can vary based on experimental conditions.[2] Pasireotide demonstrates a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, in contrast to the more SSTR2-selective nature of octreotide and lanreotide.[4][5]
Table 2: In Vitro Antiproliferative Activity
| Analog | Cell Line | Cancer Type | Assay | Effect |
| Octreotide | BON-1 | Pancreatic NET | MTT | No significant inhibition at concentrations up to 10 µM in some studies. |
| H69 | Small Cell Lung Cancer | MTT | No significant inhibition at concentrations up to 300 µM.[6] | |
| Lanreotide | Human Colon Cancer Lines | Colon Cancer | Sulforhodamine B | 20% to 40% cell survival inhibition; IC50 not reached.[7] |
| Pasireotide | H69 | Small Cell Lung Cancer | MTT | IC50 of 35.4 µM.[6] |
| AtT-20 | Pituitary Tumor | Cell Proliferation Assay | Significant inhibition (-10.5% at 10 nM, -26.8% at 1 µM). |
Table 3: In Vivo Antitumor Efficacy
| Analog | Tumor Model | Key Findings |
| Octreotide | Human Pancreatic Adenocarcinomas (SKI and CAV) in nude mice | Significant tumor growth inhibition. Tumor doubling times were prolonged.[8] |
| Spontaneous Nonfunctioning Pituitary Tumors (MENX rats) | Significant growth suppression. Less potent than pasireotide.[9] | |
| Lanreotide | Gastroenteropancreatic NETs (Clinical - CLARINET study) | Significantly improved progression-free survival compared to placebo.[10] |
| Pasireotide | Spontaneous Nonfunctioning Pituitary Tumors (MENX rats) | Superior tumor growth suppression compared to octreotide, with occasional tumor shrinkage.[9] |
Mechanisms of Antiproliferative Action
The antiproliferative effects of somatostatin analogs are multifaceted, involving both direct and indirect mechanisms.
Direct Effects: These are mediated by the binding of SSAs to SSTRs expressed on tumor cells, which triggers a cascade of intracellular signaling events.[2] This leads to:
-
Cell Cycle Arrest: SSAs can induce G1 cell cycle arrest by upregulating cyclin-dependent kinase inhibitors such as p21 and p27.[11]
-
Induction of Apoptosis: Programmed cell death is triggered through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which can lead to the activation of pro-apoptotic proteins like Bax and caspases.[12]
Indirect Effects: These effects result from the systemic actions of SSAs, including:
-
Inhibition of Growth Factors: SSAs can inhibit the secretion of growth factors and hormones, such as insulin-like growth factor 1 (IGF-1) and vascular endothelial growth factor (VEGF), which are crucial for tumor growth and angiogenesis.[13]
-
Anti-angiogenesis: By inhibiting the release of pro-angiogenic factors, SSAs can impede the formation of new blood vessels that supply tumors.
The broader receptor binding profile of pasireotide, particularly its high affinity for SSTR5, may contribute to its distinct antiproliferative effects compared to octreotide and lanreotide.[3] For instance, in corticotroph adenomas, which have high levels of SSTR5, pasireotide effectively suppresses ACTH secretion.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[14] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Somatostatin analogs (Octreotide, Lanreotide, Pasireotide)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
Drug Treatment:
-
Prepare serial dilutions of the somatostatin analogs in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the SSAs. Include untreated control wells (vehicle only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for a few minutes.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
Visualizations
Caption: Antiproliferative signaling pathways of somatostatin analogs.
Caption: Experimental workflow for in vitro cell viability assay (MTT).
Caption: Logical relationship of somatostatin analog efficacy.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pasireotide in the treatment of neuroendocrine tumors: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanreotide-induced modulation of 5-fluorouracil or mitomycin C cytotoxicity in human colon cancer cell lines: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors [mdpi.com]
- 10. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [PDF] Octreotide and pasireotide (dis)similarly inhibit pituitary tumor cells in vitro. | Semantic Scholar [semanticscholar.org]
Validating ELISA Results for Hormone Levels Following (D-Phe7)-Somatostatin-14 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison for the validation of Enzyme-Linked Immunosorbent Assay (ELISA) results for key hormone levels following treatment with the somatostatin (B550006) analog, (D-Phe7)-Somatostatin-14. This document outlines the mechanism of action of this compound, details experimental protocols for hormone quantification, and compares ELISA with alternative assay methods, supported by experimental data.
This compound, a synthetic analog of the natural hormone somatostatin-14, is a potent inhibitor of various endocrine secretions. Its mechanism of action involves binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This binding inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently suppresses the secretion of several hormones, most notably growth hormone (GH) from the pituitary gland, and insulin (B600854) and glucagon (B607659) from the pancreas.[1][2][3] The primary targets of somatostatin-14 are SSTRs 1-4.[2] Synthetic analogs like this compound are designed for greater stability and prolonged action compared to the native hormone.[4]
Comparative Analysis of Hormone Quantification Methods
Accurate quantification of hormone levels is critical in assessing the efficacy and pharmacodynamics of this compound. While ELISA is a widely adopted method due to its high throughput and relatively low cost, its performance should be critically evaluated against other available techniques.[5]
| Method | Principle | Advantages | Disadvantages | Primary Applications |
| ELISA | Enzyme-linked immunosorbent assay utilizing specific antibodies to capture and detect the hormone. | High throughput, high sensitivity, cost-effective, relatively simple protocol.[5] | Potential for cross-reactivity with related peptides or the therapeutic analog, matrix effects, variability between different kits.[1][6] | Routine quantification of hormone levels in large sample sets. |
| RIA | Radioimmunoassay based on competitive binding between a radiolabeled and unlabeled hormone for a limited amount of antibody. | Historically high sensitivity.[2] | Use of radioactive materials requires specialized handling and disposal, lower throughput than ELISA.[2][7] | Was a gold standard, now often replaced by non-radioactive methods. |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry for separation and detection based on mass-to-charge ratio. | High specificity and accuracy, can distinguish between closely related molecules, allows for multiplexing.[6][8][9] | High equipment cost, complex sample preparation, requires specialized technical expertise.[5][8][9] | Gold standard for precise and accurate quantification, especially in complex matrices and for validating other immunoassays.[9] |
Experimental Protocols
Detailed below are representative ELISA protocols for the quantification of Growth Hormone, Insulin, and Glucagon. It is crucial to follow the manufacturer's specific instructions for any given kit.
Growth Hormone (GH) Sandwich ELISA Protocol
This protocol is a representative example of a sandwich ELISA for human GH.
-
Plate Preparation : Wells are pre-coated with a monoclonal antibody specific for GH.
-
Sample and Standard Incubation : Add 50 µL of standards, controls, and samples to the wells. Then, add 100 µL of HRP-conjugated anti-GH antibody. Incubate for 30 minutes at room temperature.[1]
-
Washing : Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.[1]
-
Substrate Addition : Add 100 µL of TMB substrate solution to each well and incubate for 10 minutes at room temperature in the dark.[1]
-
Stopping Reaction : Add 50 µL of stop solution to each well.[1]
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.[1] The concentration of GH is proportional to the color intensity.
Insulin Sandwich ELISA Protocol
The following is a typical sandwich ELISA protocol for human insulin.
-
Sample and Conjugate Incubation : Pipette 25 µL of calibrators, controls, and samples into the appropriate wells. Add 100 µL of the enzyme-conjugated anti-insulin antibody to each well. Incubate for 1 hour at room temperature on a plate shaker.[10]
-
Washing : Wash the wells six times with 700 µL of wash buffer per well using an automated plate washer.[10]
-
Substrate Incubation : Add 200 µL of TMB substrate to each well and incubate for 15 minutes at room temperature.[10]
-
Stopping Reaction : Add 50 µL of stop solution to each well and mix by shaking for 5 seconds.[10]
-
Data Acquisition : Read the optical density at 450 nm within 30 minutes.[10]
Glucagon Competitive ELISA Protocol
This protocol illustrates a competitive ELISA for glucagon.
-
Sample/Standard Incubation : Add 50 µL of standards, controls, or samples to each well of a plate pre-coated with an anti-glucagon antibody. Then add a fixed amount of biotin-labeled glucagon and incubate.
-
Washing : Wash the wells to remove unbound components.
-
Enzyme Conjugate Addition : Add Avidin-HRP to each well and incubate.
-
Substrate Reaction : Add TMB substrate solution to each well. The resulting color intensity is inversely proportional to the amount of glucagon in the sample.
-
Stopping and Reading : Add a stop solution and measure the absorbance at 450 nm.
Validation of ELISA Results
Given the potential for interference, it is imperative to validate ELISA results, especially when quantifying hormone levels in the presence of a peptide therapeutic like this compound.
Key Validation Parameters:
-
Specificity and Cross-reactivity : It is crucial to assess whether the ELISA antibodies cross-react with this compound or its metabolites. This can be evaluated by spiking known concentrations of the analog into hormone-free matrix and observing any signal. Some commercial somatostatin ELISA kits report no significant cross-reactivity with its analogues.
-
Parallelism : This test determines if the dose-response curves of the endogenous hormone in the sample matrix and the purified standard are parallel. Non-parallelism may indicate matrix effects or interference.
-
Accuracy (Spike and Recovery) : Known amounts of the hormone are spiked into the sample matrix and the recovery is measured. This helps to identify any matrix-related suppression or enhancement of the signal. For instance, recovery ranges of 96.0% to 103.8% have been reported for a validated hGH ELISA.[11]
-
Precision : Assessed by determining the intra-assay and inter-assay coefficients of variation (CV). Acceptable CVs are typically below 15-20%. For example, a validated hGH ELISA reported intra-assay CVs between 4.53% and 6.33% and inter-assay CVs between 6.00% and 8.27%.[11]
Comparison with a Gold Standard Method:
For definitive validation, it is recommended to compare ELISA results with a more specific method like LC-MS/MS, particularly for a subset of samples. Studies have shown that while sandwich ELISAs for glucagon can be more accurate than RIA, they may still show discrepancies when compared to LC-HRMS, especially in samples with elevated levels of proglucagon-derived peptides.[1] A newly developed sandwich ELISA for glucagon showed a better positive correlation with LC-HRMS than a currently used ELISA.[1] Similarly, for insulin, LC-MS is considered a gold standard for precise analysis, overcoming the cross-reactivity issues sometimes seen in immunoassays.[9]
Visualizing Experimental Workflows and Pathways
Caption: Signaling pathway of this compound leading to hormone inhibition.
Caption: Workflow for the validation of hormone ELISA results.
Caption: Comparison of key attributes for different hormone assay methods.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.cn [abcam.cn]
- 3. The validation of a commercial enzyme-linked immunosorbent assay and the effect of freeze-thaw cycles of serum on the stability of cortisol and testosterone concentrations in Aceh cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. anshlabs.com [anshlabs.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. mercodia.com [mercodia.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Human Growth Hormone ELISA Kit (ab190811) | Abcam [abcam.com]
- 10. agilent.com [agilent.com]
- 11. ELISA for Determination of Human Growth Hormone: Recognition of Helix 4 Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (D-Phe7)-Somatostatin-14
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like (D-Phe7)-Somatostatin-14 is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with care as a potent biological material.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Required for protection against liquid splashes and chemical vapors.[2][3][4] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[3][4] It is advisable to change gloves immediately if they become contaminated.[4] |
| Respiratory Protection | Respirator or Fume Hood | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[2][4][5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.[5][6]
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.[5]
2. Reconstitution and Handling:
-
All handling of the peptide should be confined to a designated laboratory area or a fume hood, especially when working with the powder form to prevent inhalation.[4]
-
To reconstitute, add the appropriate sterile buffer or solvent to the vial. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[5]
-
Use fresh, sterile equipment for each step to avoid cross-contamination.[4]
-
Clearly label all solutions with the peptide name, concentration, preparation date, and "For Research Use Only".[4]
3. Experimental Use:
-
When using the peptide in experiments, continue to wear the appropriate PPE.
-
Avoid direct contact with skin, eyes, and clothing.[2]
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[3][5]
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste.[5] Do not pour peptide solutions down the drain.[1][4]
Inactivation (Recommended for Liquid Waste):
-
While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.[1]
-
A common method is to treat the liquid waste with a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH) for at least 20-60 minutes to hydrolyze the peptide.[3]
Final Disposal:
-
All waste containers should be sealed and stored in a designated hazardous waste accumulation area.[3]
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.[3][4] Always follow your institution's specific guidelines for chemical waste disposal.[1][4]
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
